HTH-01-091
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C26H28Cl2N4O2 |
|---|---|
Poids moléculaire |
499.4 g/mol |
Nom IUPAC |
9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one |
InChI |
InChI=1S/C26H28Cl2N4O2/c1-31(2)14-15-3-6-19(7-4-15)32-24-18(13-30-26(32)34)12-29-23-8-5-16(9-20(23)24)17-10-21(27)25(33)22(28)11-17/h5,8-12,15,19,33H,3-4,6-7,13-14H2,1-2H3,(H,30,34) |
Clé InChI |
FUVRHGKKWNNBJX-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1CCC(CC1)N2C3=C4C=C(C=CC4=NC=C3CNC2=O)C5=CC(=C(C(=C5)Cl)O)Cl |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of HTH-01-091
An Important Clarification on the Target of HTH-01-091
Initial investigations into the mechanism of action of this compound reveal a significant point of clarification. The compound this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in cancer cell proliferation.[1][2][3][4] It is crucial to distinguish this from the G protein-coupled receptor 139 (GPR139), a separate and distinct drug target involved in neuromodulation. While the query for this compound may have been associated with GPR139 due to the concurrent discussion of novel tool compounds in pharmacological research, there is no scientific evidence to suggest that this compound directly modulates GPR139.
This guide will focus on the established mechanism of action of this compound as a MELK inhibitor. A concise overview of the GPR139 signaling pathway is provided in a separate section to address any potential ambiguity and for informational purposes.
This compound: A Selective MELK Kinase Inhibitor
This compound is a small molecule inhibitor that targets the ATP-binding site of the MELK kinase domain.[5] Its mechanism of action is multifaceted, involving not only the direct inhibition of MELK's catalytic activity but also the induction of MELK protein degradation.[2][4][6]
Direct Kinase Inhibition
This compound acts as a potent ATP-competitive inhibitor of MELK, with a reported IC50 of 10.5 nM in biochemical assays.[2][3][4] This direct inhibition prevents the phosphorylation of MELK's downstream substrates, thereby interfering with its cellular functions, which are purported to include roles in cell cycle progression, particularly mitotic entry.[1]
Induction of MELK Protein Degradation
A key aspect of this compound's mechanism is its ability to induce the degradation of the MELK protein in cancer cells.[2][4][6] This effect has been observed in cell lines such as MDA-MB-468.[2][6] The degradation of MELK is proteasome-dependent, as pretreatment of cells with the proteasome inhibitor MG132 can abolish this effect.[7] This dual action of inhibiting activity and reducing protein levels makes this compound a robust tool for studying MELK function.
Kinase Selectivity Profile
This compound is characterized as a selective MELK inhibitor.[1][5] Kinase profiling studies have shown that at a concentration of 1 µM, this compound inhibits only 4% of a large panel of kinases by more than 90%.[2][3][5] However, it does exhibit activity against a small number of other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[2][3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound.
Table 1: Biochemical Potency of this compound
| Target | IC50 (nM) |
| MELK | 10.5[2][3][4] |
| DYRK4 | 41.8[2] |
| PIM1 | 60.6[2] |
| mTOR | 632[2] |
| CDK7 | 1230[2] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00[2] |
| BT-549 | 6.16[2] |
| HCC70 | 8.80[2] |
| ZR-75-1 | >10[2] |
| MCF7 | 8.75[2] |
| T-47D | 3.87[2] |
Experimental Protocols
Radiometric Kinase Assay (for IC50 determination)
The inhibitory activity of this compound against MELK and other kinases is typically determined using a radiometric kinase assay.
-
Reaction Mixture Preparation : A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), ATP (including radiolabeled [γ-33P]ATP), the kinase substrate (e.g., a peptide substrate for MELK), and the purified kinase enzyme.
-
Inhibitor Addition : this compound is serially diluted to various concentrations and added to the reaction mixture.
-
Initiation and Incubation : The kinase reaction is initiated by the addition of the enzyme or ATP. The mixture is then incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Reaction Termination and Substrate Capture : The reaction is stopped, and the radiolabeled, phosphorylated substrate is separated from the unreacted [γ-33P]ATP. This is often achieved by spotting the reaction mixture onto a phosphocellulose membrane that binds the peptide substrate.
-
Quantification : The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
-
Data Analysis : The percentage of kinase activity inhibition is calculated for each concentration of this compound. The IC50 value is then determined by fitting the data to a dose-response curve.
Western Blot Analysis for MELK Degradation
To assess the effect of this compound on MELK protein levels, Western blotting is performed.
-
Cell Culture and Treatment : Breast cancer cells (e.g., MDA-MB-468) are cultured to a suitable confluency and then treated with varying concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[2]
-
Cell Lysis : The cells are washed with PBS and then lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.
-
Protein Quantification : The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer : Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for MELK. A primary antibody for a loading control protein (e.g., α-tubulin or GAPDH) is also used to ensure equal protein loading.
-
Detection : The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase). A chemiluminescent substrate is then added, and the resulting signal is detected using an imaging system. The intensity of the bands corresponding to MELK and the loading control are quantified.
Cell Proliferation Assay
The anti-proliferative effects of this compound are evaluated using a cell-based assay.
-
Cell Seeding : Breast cancer cell lines are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment : The cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM) for a specified duration (e.g., 3 or 7 days).[2]
-
Viability Assessment : After the incubation period, cell viability is measured using a reagent such as resazurin or a commercial kit like CellTiter-Glo. These reagents produce a fluorescent or luminescent signal proportional to the number of viable cells.
-
Data Analysis : The signal from each well is read using a plate reader. The percentage of cell proliferation inhibition is calculated for each concentration of this compound, and the IC50 value is determined by plotting the data on a dose-response curve.
Signaling Pathway and Experimental Workflow Diagrams
Informational Overview: GPR139 Signaling Pathway
GPR139 is an orphan G protein-coupled receptor predominantly expressed in the central nervous system. Its signaling is complex, as it can couple to multiple G protein families.
Dual G Protein Coupling
GPR139 has been shown to couple to both Gq/11 and Gi/o families of G proteins.[8][9][10] However, the primary downstream signaling appears to be mediated through the Gq/11 pathway.[8][9][10]
-
Gq/11 Pathway : Activation of the Gq/11 pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to a transient increase in cytosolic calcium concentration. This calcium mobilization is a key readout for GPR139 activation.[11][12][13]
-
Gi/o Pathway : While GPR139 can engage Gi/o proteins, its signaling through this pathway to downstream effectors like G protein-coupled inwardly rectifying potassium (GIRK) channels is less pronounced.[8] Paradoxically, GPR139 activation can lead to an increase in cyclic AMP (cAMP) levels, a response typically associated with Gs-coupled receptors. This effect is thought to be mediated through the Gq/11 pathway.[8][10]
The activation of GPR139 is studied using specific agonists, such as JNJ-63533054, which has an EC50 of 16 nM for human GPR139 in calcium mobilization assays.[14]
References
- 1. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The orphan receptor GPR139 signals via Gq/11 to oppose opioid effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An overview of Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
HTH-01-091: A Technical Guide to a Selective MELK Inhibitor
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in numerous cellular processes, including cell cycle regulation, proliferation, and apoptosis.[1][2][3] Its overexpression in various cancers, such as breast, glioblastoma, and lung cancer, has correlated with poor prognosis, making it an attractive therapeutic target.[4][5][6][] HTH-01-091 has been developed as a potent and selective small-molecule inhibitor of MELK. This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, biochemical and cellular activity, and the experimental protocols used for its characterization. It aims to serve as a critical resource for researchers investigating MELK biology and developing targeted cancer therapies.
Chemical and Physical Properties
This compound is a small molecule designed for high potency and selectivity against MELK. Its key properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₂ | [8] |
| Molecular Weight | 499.43 g/mol | [8] |
| CAS Number | 2000209-42-5 | [8] |
| Common Aliases | HTH01-091, HTH 01-091 | [9] |
Mechanism of Action
This compound functions as a cell-permeable, ATP-competitive inhibitor of MELK.[8][10][11] The crystal structure of MELK in complex with this compound reveals a Type I binding mode, where the inhibitor occupies the ATP-binding pocket of the kinase.[12] This binding prevents the phosphorylation of downstream MELK substrates, thereby interrupting the signaling cascades that promote cancer cell proliferation and survival. In cellular models, treatment with this compound has been shown to induce the degradation of the MELK protein.[8][10][13]
Quantitative Data
In Vitro Biochemical Potency and Selectivity
This compound demonstrates high potency for MELK in biochemical assays. Its selectivity has been profiled against a broad panel of kinases, revealing a significantly improved selectivity profile compared to other MELK inhibitors like OTSSP167.[12]
Table 1: Biochemical IC₅₀ Values of this compound Against a Panel of Kinases
| Kinase Target | IC₅₀ (nM) | Reference |
|---|---|---|
| MELK | 10.5 | [8][9][10][11][12] |
| DYRK4 | 41.8 | [8] |
| PIM1 | 60.6 | [8] |
| mTOR | 632 | [8] |
| CDK7 | 1230 |[8] |
Additional kinases inhibited by this compound include PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[8][9][12]
Kinome-Wide Selectivity Profile
At a concentration of 1 µM, this compound shows superior selectivity over the widely used inhibitor OTSSP167.[12] While OTSSP167 inhibits 67% of the 140 kinases tested by over 90%, this compound inhibits only 4% under the same conditions, highlighting its specificity.[8][12]
Cellular Antiproliferative Activity
Despite its high biochemical potency, this compound exhibits modest antiproliferative effects in various breast cancer cell lines after a 3-day incubation period.[8][10] This discrepancy between biochemical and cellular activity is a critical consideration for its therapeutic application.
Table 2: Antiproliferative IC₅₀ Values of this compound in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | Subtype | IC₅₀ (µM) | Reference |
|---|---|---|---|
| T-47D | Luminal A | 3.87 | [8][10] |
| MDA-MB-468 | Basal-like | 4.00 | [8][10] |
| BT-549 | Basal-like | 6.16 | [8][10] |
| MCF7 | Luminal A | 8.75 | [8][10] |
| HCC70 | Basal-like | 8.80 | [8][10] |
| ZR-75-1 | Luminal A | >10 |[8][10] |
MELK Signaling Pathways
MELK is a central node in several oncogenic signaling pathways, regulating cell cycle progression, apoptosis, and stem cell characteristics.[1][2][3] Its inhibition by this compound is intended to disrupt these critical cancer-promoting functions.
-
FOXM1 Pathway: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of the cell cycle. This leads to the expression of mitotic genes such as CDC25B, Aurora B, and Survivin, driving cell proliferation.[1][2]
-
p53 Pathway: MELK can interact with and phosphorylate the tumor suppressor p53 at Serine 15, which enhances p53 stability and its pro-apoptotic functions.[1][2]
-
JNK Pathway: In a cancer-specific manner, MELK interacts with c-JUN, a key downstream target of the JNK signaling pathway, which is crucial for regulating apoptosis and cell proliferation.[1][2][3]
-
PI3K/Akt/mTOR Pathway: MELK has been shown to augment the activity of the PI3K/Akt/mTOR pathway, which is fundamental for cell growth, survival, and proliferation in many cancers.[6]
Caption: Key signaling pathways regulated by MELK.
Experimental Protocols
Radiometric Kinase Assay (for Biochemical IC₅₀)
This protocol is based on the methodology used by the International Center for Kinase Profiling (ICKP) to determine the biochemical potency of inhibitors.[12]
-
Reaction Mixture Preparation: Prepare a reaction mixture containing a buffer (e.g., 20 mM MOPS pH 7.0, 1 mM EDTA), the specific peptide substrate for MELK, and Mg-ATP (with [γ-³³P]-ATP).
-
Inhibitor Addition: Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.
-
Enzyme Addition: Add purified, recombinant MELK enzyme to initiate the reaction.
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 40 minutes).
-
Reaction Termination: Stop the reaction by adding a solution like 3% phosphoric acid.
-
Substrate Capture: Transfer the reaction mixture to a filtermat or membrane that captures the phosphorylated substrate.
-
Washing: Wash the filtermat multiple times to remove unincorporated [γ-³³P]-ATP.
-
Scintillation Counting: Measure the remaining radioactivity on the filtermat using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control for each inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
ATP-Competitive Binding Pull-Down Assay
This cell-based assay confirms that this compound engages MELK in an ATP-competitive manner within cells.[8][13]
-
Cell Culture and Treatment: Culture MDA-MB-468 cells to ~80% confluency. Treat cells with increasing concentrations of this compound (e.g., 0, 0.1, 1.0, 10 µM) for 1 hour. A proteasome inhibitor (e.g., 10 µM MG132) is co-incubated to prevent MELK degradation.[13][14]
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysates with an ATP-biotin probe. The probe will bind to the ATP-binding pocket of kinases not occupied by this compound.
-
Streptavidin Pull-Down: Add streptavidin-coated beads to the lysates to capture the biotin-labeled kinase complexes. Incubate for 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binders.
-
Elution and Western Blot: Elute the bound proteins from the beads using SDS-PAGE sample buffer. Analyze the levels of pulled-down MELK via Western Blotting using a MELK-specific antibody. ERK1/2 can be used as a negative control to show specificity.[8][10]
Caption: Workflow for the ATP-competitive binding assay.
Cell Proliferation (MTT/SRB) Assay
This assay measures the effect of this compound on the proliferation of cancer cell lines.[8][10]
-
Cell Seeding: Seed breast cancer cells (e.g., MDA-MB-468, MCF7) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.001 to 10 µM). Include a DMSO-only control.
-
Incubation: Incubate the plates for 3 to 7 days in a humidified incubator at 37°C and 5% CO₂.
-
Cell Viability Measurement:
-
For MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals. Solubilize the crystals with a solubilizing agent (e.g., DMSO or SDS solution).
-
For SRB Assay: Fix the cells with trichloroacetic acid (TCA). Stain the fixed cells with Sulforhodamine B (SRB) dye, which binds to total cellular protein. Wash away the unbound dye and solubilize the bound dye with a Tris-base solution.
-
-
Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~510 nm for SRB).
-
Data Analysis: Normalize the absorbance values to the DMSO control to calculate the percent cell viability. Plot the results against the inhibitor concentration and use a non-linear regression model to determine the IC₅₀ value.
Caption: Workflow for cell proliferation (viability) assay.
Discussion and Limitations
This compound is a valuable chemical probe for studying MELK biology due to its high biochemical potency (IC₅₀ = 10.5 nM) and significantly improved selectivity compared to previous inhibitors like OTSSP167.[8][12] However, a notable discrepancy exists between its potent in vitro activity and its modest micromolar antiproliferative effects in cancer cell lines.[8][10]
Conclusion
This compound is a biochemically potent and selective MELK inhibitor that represents a significant improvement over earlier compounds. The quantitative data and experimental protocols provided in this guide offer a robust framework for its use in research. However, researchers must remain cognizant of the conflicting data regarding its cellular target engagement and the modest antiproliferative activity. Future studies should aim to reconcile these differences to fully validate this compound as a tool for probing MELK function and to determine the true therapeutic potential of MELK inhibition in cancer.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Development of an orally-administrative MELK-targeting inhibitor that suppresses the growth of various types of human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 6. preprints.org [preprints.org]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Proteasome inhibitors activate stress kinases and induce Hsp72. Diverse effects on apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to HTH-01-091: Target Profile and Off-Target Effects
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the small molecule inhibitor HTH-01-091, focusing on its target engagement, selectivity profile, and off-target effects. The information presented is intended to support further research and drug development efforts related to this compound.
Core Target Profile
This compound is a potent, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2] It has demonstrated significant biochemical potency against MELK, making it a valuable tool for studying the biological functions of this kinase.
Table 1: Primary Target Inhibition Data for this compound
| Target | IC50 (nM) | Assay Type | Reference |
| MELK | 10.5 | Biochemical Assay | [1][2][3][4] |
| MELK | 15.3 | Radiometric Filter-Binding Assay (ICKP) | [5] |
Off-Target Profile and Selectivity
Kinase inhibitor selectivity is a critical factor in both research and therapeutic applications to minimize confounding effects and potential toxicity. This compound has been profiled against large kinase panels to determine its selectivity. While it is highly potent against MELK, it also demonstrates activity against a number of other kinases.
At a concentration of 1 µM, this compound was found to selectively inhibit 4% of the 141 kinases tested in the International Center for Kinase Profiling (ICKP) panel by more than 90%.[3][6] This indicates a relatively high degree of selectivity compared to some other MELK inhibitors like OTSSP167, which inhibits 67% of kinases under similar conditions.[6]
Table 2: Off-Target Kinase Inhibition by this compound
| Off-Target Kinase | IC50 (nM) | Reference |
| PIM1 | 60.6 | [3] |
| PIM2 | - | [3][6] |
| PIM3 | - | [3][6] |
| RIPK2 | - | [3][6] |
| DYRK3 | - | [3][6] |
| DYRK4 | 41.8 | [3] |
| smMLCK | - | [1][6] |
| CLK2 | - | [1][6] |
| mTOR | 632 | [3] |
| CDK7 | 1230 | [3] |
Note: IC50 values for PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2 were not explicitly provided in the search results, but they were identified as off-targets inhibited more strongly than MELK in some assays.[6]
Cellular Activity and Effects
This compound is cell-permeable and has been shown to engage with MELK within cells.[3][5] Interestingly, treatment with this compound leads to the degradation of MELK protein.[3][7] Despite its potent biochemical and cellular engagement with MELK, this compound exhibits only minor antiproliferative effects in various breast cancer cell lines.[3][7]
Table 3: Antiproliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-468 | 4.00 | [3][4] |
| BT-549 | 6.16 | [3][4] |
| HCC70 | 8.80 | [3][4] |
| ZR-75-1 | >10 | [3][4] |
| MCF7 | 8.75 | [3][4] |
| T-47D | 3.87 | [3][4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. Below are summaries of key methodologies used to characterize this compound.
4.1. Kinase Inhibition Assays (Radiometric)
This assay is used to determine the IC50 values of an inhibitor against a panel of kinases.
-
Principle: Measures the incorporation of radioactive phosphate (from [γ-33P]ATP) into a substrate peptide by a specific kinase in the presence of varying concentrations of the inhibitor.
-
General Protocol:
-
Prepare a reaction mixture containing the kinase, a specific substrate peptide, and [γ-33P]ATP.
-
Add varying concentrations of this compound to the reaction mixture.
-
Incubate the mixture to allow the kinase reaction to proceed.
-
Stop the reaction and spot the mixture onto a filter membrane.
-
Wash the filter to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity remaining on the filter, which corresponds to the amount of phosphorylated substrate.
-
Calculate the percentage of kinase activity inhibition at each inhibitor concentration and determine the IC50 value.
-
4.2. Cell Permeability and Target Engagement (KiNativ Assay)
This method assesses whether a compound can enter cells and bind to its intended target in a competitive manner.
-
Principle: Utilizes an ATP-biotin probe that covalently labels the ATP binding site of kinases. If the inhibitor binds to the ATP pocket, it will prevent the probe from labeling the kinase.
-
General Protocol:
-
Treat cells (e.g., MDA-MB-468) with varying concentrations of this compound for a specified time.
-
Lyse the cells to release the proteome.
-
Add the ATP-biotin probe to the cell lysate to label the ATP binding sites of kinases that are not occupied by the inhibitor.
-
Perform a pull-down of biotin-labeled proteins using streptavidin beads.
-
Analyze the pull-down fraction by Western Blot using an antibody specific for the target kinase (e.g., MELK). A decrease in the amount of pulled-down kinase with increasing inhibitor concentration indicates target engagement.
-
4.3. MELK Degradation Assay (Western Blot)
This experiment is used to determine the effect of the inhibitor on the protein levels of its target.
-
Principle: Standard Western Blotting is used to quantify the amount of a specific protein in cell lysates after treatment with the compound.
-
General Protocol:
-
Culture cells (e.g., MDA-MB-468) and treat them with different concentrations of this compound for various time points.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for MELK. A loading control antibody (e.g., α-tubulin or GAPDH) should also be used.
-
Add a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
Add a chemiluminescent substrate and detect the signal. A decrease in the MELK band intensity relative to the loading control indicates protein degradation.
-
Visualizations
5.1. Signaling Pathway and Drug Action
The following diagram illustrates the proposed mechanism of action of this compound, leading to MELK degradation.
Caption: Proposed mechanism of this compound leading to MELK protein degradation.
5.2. Experimental Workflow: KiNativ Target Engagement Assay
The workflow for assessing the cellular target engagement of this compound is depicted below.
Caption: Workflow of the KiNativ assay for target engagement.
5.3. Experimental Workflow: Kinase Inhibition Assay
The following diagram outlines the general steps involved in a radiometric kinase inhibition assay.
Caption: General workflow for a radiometric kinase inhibition assay.
References
- 1. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 2. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. MELK is not necessary for the proliferation of basal-like breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Understanding the Function of HTH-01-091 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase implicated in the proliferation and survival of various cancer cells. This document provides a comprehensive technical overview of this compound, including its mechanism of action, biochemical and cellular activity, and its effects on key signaling pathways. Detailed experimental protocols and structured quantitative data are presented to facilitate further research and development of this compound as a potential anti-cancer therapeutic.
Core Compound Properties and Mechanism of Action
This compound is an ATP-competitive inhibitor of MELK with a high degree of selectivity.[1][2] It is cell-permeable and has been shown to induce the degradation of MELK protein in cancer cells.[1][3] The primary mechanism of action of this compound is the direct inhibition of the kinase activity of MELK, which plays a crucial role in mitotic progression, cell cycle control, and apoptosis.[4]
Quantitative Data
Biochemical Activity: Kinase Inhibitory Profile
This compound exhibits high potency against MELK and a range of other kinases. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Kinase | IC50 (nM) |
| MELK | 10.5 |
| DYRK4 | 41.8 |
| PIM1 | 60.6 |
| mTOR | 632 |
| CDK7 | 1230 |
| Table 1: Biochemical IC50 values of this compound against a panel of kinases.[1][5] |
Cellular Activity: Antiproliferative Effects in Breast Cancer Cell Lines
This compound has demonstrated antiproliferative activity across a panel of human breast cancer cell lines. The IC50 values after a 3-day treatment period are presented below.
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | Basal-like | 4.00 |
| T-47D | Luminal | 3.87 |
| BT-549 | Basal-like | 6.16 |
| MCF7 | Luminal | 8.75 |
| HCC70 | Basal-like | 8.80 |
| ZR-75-1 | Luminal | >10 |
| Table 2: Antiproliferative IC50 values of this compound in various breast cancer cell lines.[1] |
Signaling Pathways
MELK-Mediated Signaling Pathways
This compound, by inhibiting MELK, is predicted to modulate several downstream signaling pathways critical for cancer cell proliferation and survival. MELK has been shown to interact with and phosphorylate key proteins involved in cell cycle progression and oncogenesis. The following diagram illustrates the putative signaling cascade affected by this compound.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
HTH-01-091: A Potent and Selective Inhibitor of the MELK Signaling Pathway
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase that has emerged as a significant target in oncology due to its overexpression in various cancers and its critical roles in tumorigenesis, cell cycle progression, and resistance to therapy.[1][2] HTH-01-091 is a potent and selective small molecule inhibitor of MELK, demonstrating significant potential as a chemical probe to elucidate the biological functions of MELK and as a lead compound for the development of novel cancer therapeutics. This technical guide provides a comprehensive overview of this compound's role in the MELK signaling pathway, including its mechanism of action, inhibitory activity, and effects in cellular contexts. Detailed experimental protocols and data are presented to facilitate further research and development.
The MELK Signaling Pathway in Cancer
MELK is a key regulator of several cellular processes that are often dysregulated in cancer, including cell cycle control, proliferation, apoptosis, and cell migration.[1][3] Its overexpression has been correlated with poor prognosis in numerous malignancies, including breast, lung, and colorectal cancers.[2] MELK exerts its oncogenic functions through a complex signaling network, phosphorylating a variety of downstream substrates.
Key downstream effectors and pathways regulated by MELK include:
-
FOXM1: MELK phosphorylates and activates the transcription factor FOXM1, a master regulator of cell cycle progression. This leads to the expression of mitotic regulators such as CDC25B, Aurora B, and Survivin.[1][3]
-
p53: MELK can phosphorylate p53, enhancing its stability and pro-apoptotic activity.[3] However, in some contexts, MELK's role in apoptosis is debated, with evidence suggesting it may also have anti-apoptotic functions.[1]
-
Wnt/β-catenin Pathway: MELK has been shown to interact with and regulate components of the Wnt/β-catenin signaling pathway.[3]
-
MAPK Pathway: In melanoma, the MAPK pathway stimulates E2F1 expression, which in turn upregulates MELK transcription.[4] MELK can then phosphorylate numerous substrates of BRAF or MEK, indicating a role as a downstream mediator of the MAPK pathway.[4]
-
NF-κB Pathway: MELK can regulate the NF-κB pathway via Sequestosome 1 (SQSTM1), promoting melanoma growth.[4]
-
JNK Pathway: MELK directly binds to and is regulated by the JNK pathway in a cancer-specific manner, influencing cell proliferation and apoptosis.[1][3]
The multifaceted role of MELK in promoting cancer cell survival and proliferation makes it an attractive target for therapeutic intervention.
This compound: A Selective MELK Inhibitor
This compound is a potent and selective, ATP-competitive inhibitor of MELK.[5] Its development was aimed at creating a more selective chemical probe compared to earlier MELK inhibitors, thereby enabling a clearer understanding of MELK's specific functions.
Mechanism of Action
This compound binds to the ATP-binding pocket of MELK in a type I binding mode, preventing the phosphorylation of its downstream substrates. This inhibition of MELK's kinase activity disrupts the signaling pathways that are dependent on MELK, ultimately leading to anti-proliferative effects in cancer cells. Furthermore, treatment with this compound has been shown to induce the degradation of the MELK protein in a dose-dependent manner.[6][7][8]
Quantitative Inhibitory Activity
The inhibitory potency and selectivity of this compound have been characterized through various biochemical assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference |
| MELK | 10.5 | Enzymatic Assay | [5][6][7][9] |
| PIM1 | 60.6 | Not Specified | |
| DYRK4 | 41.8 | Not Specified | [6] |
| mTOR | 632 | Not Specified | [6] |
| CDK7 | 1230 | Not Specified | [6] |
Table 1: In vitro inhibitory activity of this compound against MELK and selected off-target kinases.
| Cell Line | Cancer Type | IC50 (µM) - 3-day assay | Reference |
| MDA-MB-468 | Breast Cancer | 4.00 | [6][7] |
| BT-549 | Breast Cancer | 6.16 | [6][7] |
| HCC70 | Breast Cancer | 8.80 | [6][7] |
| ZR-75-1 | Breast Cancer | >10 | [6][7] |
| MCF7 | Breast Cancer | 8.75 | [6][7] |
| T-47D | Breast Cancer | 3.87 | [6][7] |
Table 2: Antiproliferative activity of this compound in a panel of breast cancer cell lines.
Visualizing the MELK Signaling Pathway and this compound's Point of Intervention
The following diagram illustrates the central role of MELK in various oncogenic signaling pathways and highlights the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and further investigation.
Radiometric Kinase Assay for MELK Inhibition
This protocol describes a method to determine the in vitro inhibitory activity of this compound against MELK using a radiometric assay.[5][10][11]
Materials:
-
Recombinant human MELK enzyme
-
Peptide substrate for MELK
-
[γ-³²P]ATP
-
Unlabeled ATP
-
Kinase reaction buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50μM DTT)[3]
-
This compound (or other test compounds)
-
Phosphocellulose paper (P81)
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, recombinant MELK enzyme, and the peptide substrate.
-
Prepare Compound Dilutions: Serially dilute this compound in an appropriate solvent (e.g., DMSO) to the desired concentrations.
-
Initiate Kinase Reaction:
-
Add the diluted this compound or vehicle control (DMSO) to individual reaction wells.
-
Add the kinase reaction mix to each well.
-
Initiate the reaction by adding a mix of [γ-³²P]ATP and unlabeled ATP.
-
-
Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction and Spotting: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot a small volume of each reaction mixture onto the phosphocellulose paper.[10]
-
Washing: Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the paper to dry, then place it in a scintillation vial with scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot Analysis for MELK Protein Levels
This protocol details the procedure for detecting MELK protein levels in cell lysates following treatment with this compound.[2][6][7][12]
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against MELK
-
Primary antibody against a loading control (e.g., α-tubulin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells (e.g., MDA-MB-468) in culture plates and allow them to adhere. Treat the cells with various concentrations of this compound or vehicle control for the desired time (e.g., 1 hour).[6][7][8]
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube.
-
Incubate on ice and then centrifuge to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
-
Sample Preparation: Mix a specific amount of protein from each sample with Laemmli sample buffer and boil to denature the proteins.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against MELK overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane thoroughly with TBST.
-
-
Detection: Apply the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Analysis: Re-probe the membrane with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the relative levels of MELK protein.
3-Day Cell Proliferation Assay
This protocol describes a method to assess the antiproliferative effects of this compound on breast cancer cell lines using an MTT or luminescence-based assay.[1][4][13][9]
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, T-47D)
-
Cell culture medium and supplements
-
96-well plates
-
This compound
-
MTT reagent or a luminescence-based cell viability reagent (e.g., CellTiter-Glo®)
-
Solubilization solution (for MTT assay, e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or vehicle control.
-
Incubation: Incubate the plate for 3 days under standard cell culture conditions.
-
Viability Assessment:
-
MTT Assay: Add MTT reagent to each well and incubate for a few hours to allow for formazan crystal formation. Add the solubilization solution to dissolve the crystals and read the absorbance at the appropriate wavelength.[9]
-
Luminescence-based Assay: Add the cell viability reagent to each well, incubate for a short period to stabilize the luminescent signal, and measure the luminescence.[13]
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for a Western Blotting experiment to assess the effect of this compound on MELK protein levels.
Conclusion
This compound is a valuable tool for investigating the complex biology of MELK. Its potency and selectivity allow for a more precise dissection of the MELK signaling pathway and its role in cancer. The data presented in this guide demonstrate its utility in inhibiting MELK kinase activity and reducing cancer cell proliferation. The detailed experimental protocols provided herein are intended to serve as a resource for researchers aiming to further explore the therapeutic potential of targeting MELK in oncology. Continued investigation into the effects of this compound in various preclinical models is warranted to fully elucidate its promise as a novel anti-cancer agent.
References
- 1. youtube.com [youtube.com]
- 2. static.igem.org [static.igem.org]
- 3. promega.com [promega.com]
- 4. texaschildrens.org [texaschildrens.org]
- 5. A High-Throughput Radiometric Kinase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protocol: Cell Lysate Preparation for Western Blot: R&D Systems [rndsystems.com]
- 7. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 8. MELK Kinase Enzyme System Application Note [promega.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. origene.com [origene.com]
- 13. Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
HTH-01-091: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 is a potent and selective, cell-permeable, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). With a half-maximal inhibitory concentration (IC50) of 10.5 nM for MELK, it serves as a valuable chemical probe for studying the biological functions of this kinase. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including its kinase selectivity profile and effects on cancer cell lines. Detailed methodologies for key in vitro experiments are also presented to facilitate its use in research settings.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule with the systematic IUPAC name 9-(3,5-dichloro-4-hydroxyphenyl)-1-[4-[(dimethylamino)methyl]cyclohexyl]-3,4-dihydropyrimido[5,4-c]quinolin-2-one. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C26H28Cl2N4O2 |
| Molecular Weight | 499.43 g/mol |
| CAS Number | 2000209-42-5 |
| SMILES | O=C1N([C@H]2CC--INVALID-LINK--CC2)C3=C(CN1)C=NC4=CC=C(C5=CC(Cl)=C(O)C(Cl)=C5)C=C34 |
| Appearance | White to light yellow solid powder |
| Solubility | Soluble in DMSO |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of MELK kinase activity.[1] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.[1][2] Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[2][3]
Kinase Selectivity Profile
A key attribute of this compound is its high selectivity for MELK compared to other kinases. This selectivity is crucial for minimizing off-target effects and ensuring that observed biological outcomes are attributable to the inhibition of MELK. The inhibitory activity of this compound against a panel of kinases is presented below.
| Kinase Target | IC50 (nM) |
| MELK | 10.5 |
| DYRK4 | 41.8 |
| PIM1 | 60.6 |
| mTOR | 632 |
| CDK7 | 1230 |
Data sourced from MedChemExpress product information.[4]
This compound also shows inhibitory activity against PIM2, PIM3, RIPK2, DYRK3, smMLCK, and CLK2.[1]
Antiproliferative Activity
This compound has been demonstrated to exhibit antiproliferative effects in various breast cancer cell lines. The IC50 values for cell proliferation after a 3-day treatment are summarized in the following table.
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
| MCF7 | 8.75 |
| T-47D | 3.87 |
Data sourced from MedChemExpress product information, citing Huang HT, et al. Elife. 2017.[5]
Signaling Pathways
MELK is implicated in several signaling pathways that are crucial for cancer cell proliferation, survival, and cell cycle progression.[1][6] By inhibiting MELK, this compound can modulate these pathways.
Caption: Simplified signaling pathway of MELK and the inhibitory action of this compound.
Experimental Protocols
Synthesis of this compound
A detailed, publicly available synthesis protocol for this compound has not been identified in the reviewed literature. The development of this compound was mentioned to be the result of several iterative rounds of compound synthesis to improve kinase selectivity from a parent compound.[7] The synthesis of the core benzonaphthyridinone scaffold typically involves multi-step reactions, including condensation and cyclization reactions. For researchers interested in synthesizing this compound or similar molecules, consulting literature on the synthesis of benzonaphthyridinone derivatives is recommended.[8][9][10]
In Vitro Kinase Assay
The following is a general protocol for an in vitro kinase assay to determine the IC50 of this compound against MELK, based on a luminescent ADP-Glo™ Kinase Assay.
Caption: Workflow for an in vitro MELK kinase assay using the ADP-Glo™ method.
Materials:
-
This compound
-
Recombinant MELK enzyme
-
Kinase substrate (e.g., myelin basic protein)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Multimode plate reader with luminescence detection
Procedure:
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the MELK enzyme and substrate/ATP mix in kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).
-
Add 1 µL of the this compound dilutions or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the MELK enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mix to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for MELK Degradation
This protocol describes how to assess the effect of this compound on MELK protein levels in a cancer cell line, such as MDA-MB-468.
Materials:
-
MDA-MB-468 cells
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MELK, anti-loading control e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 0.1, 1.0, and 10 µM) for a specified time (e.g., 1 hour).[5]
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading.
Cell Proliferation Assay
This protocol outlines a method to determine the antiproliferative effects of this compound on breast cancer cell lines using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.
Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, T-47D)
-
96-well plates
-
Cell culture medium
-
This compound
-
DMSO
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (colorimetric or luminescent)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound (e.g., 0, 0.001, 0.01, 0.1, 1.0, and 10 µM).[5]
-
Incubate the cells for a specified period (e.g., 3 days).[5]
-
At the end of the incubation period, add the MTT reagent or CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Incubate as required by the assay protocol.
-
Measure the absorbance or luminescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a valuable research tool for investigating the role of MELK in various biological processes, particularly in the context of cancer. Its high potency and selectivity make it a superior chemical probe compared to less selective inhibitors. The experimental protocols provided in this guide offer a starting point for researchers to utilize this compound in their studies. Further research into the downstream effects of MELK inhibition by this compound will continue to elucidate the complex signaling networks involved in cancer and may pave the way for novel therapeutic strategies.
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
HTH-01-091: A Technical Guide to a Selective MELK Inhibitor
Abstract
HTH-01-091 is a potent and selective, ATP-competitive small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1] Its development was spurred by the need for more selective chemical probes to elucidate the role of MELK in cellular processes, particularly in the context of cancer biology, where the target has been implicated in tumorigenesis and resistance to therapy.[2][3] This document provides an in-depth overview of the discovery, biochemical characterization, and cellular effects of this compound, intended for researchers and drug development professionals.
Discovery and Rationale
The discovery of this compound was driven by inconsistencies in the pharmacological effects observed with the widely used MELK inhibitor OTSSP167, which raised concerns about its selectivity.[4] To create a more reliable tool for target validation, a novel, selective MELK inhibitor, this compound, was developed.[4] The optimization process focused on reducing off-target effects on kinases such as mTOR (FRAP1), PIK3CA, and CDK7, which are known to drive proliferation in breast cancer, thereby simplifying the interpretation of MELK-dependent pharmacology.[3]
Biochemical and Cellular Activity
This compound demonstrates potent inhibition of MELK and high selectivity across the kinome. Its cellular activity is characterized by target engagement and induction of MELK protein degradation, although it exhibits limited antiproliferative effects in several breast cancer cell lines.
Kinase Inhibition Profile
This compound inhibits MELK with a half-maximal inhibitory concentration (IC50) of 10.5 nM.[2][5] Kinome-wide screening revealed a high degree of selectivity. At a concentration of 1 µM, this compound inhibited only 4% of 141 kinases tested by more than 90%.[3][5] This is in stark contrast to the less selective inhibitor OTSSP167, which inhibits 67% of the same kinase panel under similar conditions.[3]
| Target Kinase | This compound IC50 (nM) | Reference |
| MELK | 10.5 | [2][5] |
| PIM1 | 60.6 | [2] |
| DYRK4 | 41.8 | [2] |
| mTOR | 632 | [2] |
| CDK7 | 1230 | [2] |
Table 1: Biochemical IC50 Values of this compound Against Selected Kinases.
While highly selective, this compound does show potent inhibition of a small number of off-target kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[3][5]
In Vitro Antiproliferative Activity
Despite its potent inhibition of MELK, this compound exhibits only minor antiproliferative effects in a panel of breast cancer cell lines after 3 days of treatment.[2][5]
| Cell Line | Cancer Type | This compound Antiproliferative IC50 (µM) | Reference |
| MDA-MB-468 | Basal-like Breast Cancer | 4.00 | [2] |
| BT-549 | Basal-like Breast Cancer | 6.16 | [2] |
| HCC70 | Basal-like Breast Cancer | 8.80 | [2] |
| T-47D | Luminal Breast Cancer | 3.87 | [2] |
| MCF7 | Luminal Breast Cancer | 8.75 | [2] |
| ZR-75-1 | Luminal Breast Cancer | >10 | [2] |
Table 2: Antiproliferative IC50 Values of this compound in Breast Cancer Cell Lines.
Mechanism of Action and Signaling Pathways
This compound is a cell-permeable, ATP-competitive inhibitor of MELK.[1] Upon entering the cell, it binds to MELK, leading to the degradation of the MELK protein.[2][6] This targeted degradation is dependent on the proteasome.[6]
The inhibition of MELK by this compound is expected to modulate several downstream signaling pathways that are critical for cell cycle progression, proliferation, and survival.
Figure 1: MELK Signaling Pathways Modulated by this compound.
MELK is known to phosphorylate and activate the transcription factor FOXM1, a key regulator of the cell cycle, leading to the expression of mitotic regulators like CDC25B, Aurora B, and Survivin.[3] Additionally, MELK interacts with and regulates the p53, JNK/c-JUN, Wnt/β-catenin, and PI3K/mTOR pathways, all of which are implicated in cancer cell proliferation and survival.[1][3][5]
Experimental Protocols
The following are summaries of key experimental protocols used in the characterization of this compound.
Radiometric Kinase Assay
To determine the IC50 of this compound against MELK and other kinases, radiometric kinase assays are performed. This typically involves the following steps:
-
A reaction mixture is prepared containing the kinase, a substrate peptide, and ATP (spiked with γ-33P-ATP).
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation of the substrate.
-
The reaction is stopped, and the phosphorylated substrate is separated from the remaining radiolabeled ATP, often by spotting onto phosphocellulose paper followed by washing.
-
The amount of incorporated radioactivity is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of remaining kinase activity against the inhibitor concentration.
Cell Proliferation Assay
The antiproliferative effects of this compound are assessed using a cell-based assay:
-
Breast cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, cells are treated with a serial dilution of this compound (e.g., 0.001 to 10 µM).[2]
-
Cells are incubated for a specified period (e.g., 3 or 7 days).[2][6]
-
Cell viability is measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.
-
Luminescence is read on a plate reader, and IC50 values are determined from dose-response curves.
In-Cell Target Engagement and Degradation Assay
To confirm that this compound engages MELK within cells and induces its degradation, a pull-down and immunoblotting workflow is employed:
References
- 1. Maternal Embryonic Leucine Zipper Kinase (MELK) in Cancer: Biological Functions, Therapeutic Potential, and Controversies[v1] | Preprints.org [preprints.org]
- 2. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK is not necessary for the proliferation of basal-like breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
HTH-01-091: A Cell-Permeable MELK Inhibitor for Cancer Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 is a potent and selective, ATP-competitive inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with demonstrated cell permeability.[1] This technical guide provides a comprehensive overview of this compound, focusing on its cell permeability, mechanism of action, and its effects on cancer cell lines. Detailed experimental protocols for assessing cell permeability and antiproliferative activity are provided, along with a summary of its kinase inhibition profile. Furthermore, this guide illustrates the key signaling pathways influenced by MELK and the experimental workflow for evaluating target engagement of this compound in a cellular context.
Introduction to this compound
This compound is a small molecule inhibitor of MELK, a serine/threonine kinase that is overexpressed in various cancers, including breast cancer, and is associated with poor prognosis.[2][3] As a cell-permeable compound, this compound can effectively cross the cell membrane to engage its intracellular target, MELK, making it a valuable tool for studying MELK's role in cellular processes and as a potential therapeutic agent.
Cell Permeability of this compound
The ability of this compound to enter cells has been experimentally confirmed.[4][5] Studies have shown that this compound dose-dependently reduces the pull-down of MELK by ATP-biotin probes in cell lysates, indicating that the compound penetrates the cell membrane and binds to MELK in an ATP-competitive manner.[4][5]
Experimental Confirmation of Cell Permeability
A common method to assess the cell permeability and target engagement of a kinase inhibitor like this compound is a competitive pull-down assay using an ATP probe. In this assay, a biotinylated ATP analog is used to bind to the ATP-binding pocket of kinases within a cell lysate. If a cell-permeable inhibitor is pre-incubated with the cells, it will occupy the ATP-binding pocket of its target kinase, thereby preventing the binding of the biotinylated ATP probe. The amount of probe-bound kinase can then be quantified, typically by western blotting, after pulling down the biotinylated complexes with streptavidin beads. A reduction in the amount of pulled-down target kinase in the presence of the inhibitor confirms its cell permeability and target engagement.
Quantitative Data
Biochemical Potency
This compound is a potent inhibitor of MELK with a reported IC50 value of 10.5 nM.[6]
| Compound | IC50 (nM) |
| This compound | 10.5 |
Table 1: Biochemical IC50 value of this compound against MELK.
Kinase Selectivity Profile
Kinome scan data reveals that this compound is a selective kinase inhibitor. At a concentration of 1 µM, it inhibits only 4% of the kinases in a panel of 140 by more than 90%.[6] However, it does show inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[6]
| Kinase | Inhibition (%) at 1 µM | IC50 (nM) |
| MELK | >90 | 10.5 |
| PIM1 | >90 | 60.6 |
| PIM2 | >90 | N/A |
| PIM3 | >90 | N/A |
| RIPK2 | >90 | N/A |
| DYRK3 | >90 | N/A |
| smMLCK | >90 | N/A |
| CLK2 | >90 | N/A |
| DYRK4 | N/A | 41.8 |
| mTOR | N/A | 632 |
| CDK7 | N/A | 1230 |
Table 2: Kinase selectivity profile of this compound. N/A indicates data not available in the provided search results.
Antiproliferative Activity
This compound has been shown to exhibit antiproliferative effects in a panel of breast cancer cell lines, although with varying potency.
| Cell Line | Subtype | 3-day IC50 (µM) |
| MDA-MB-468 | Basal-like | 4.00 |
| BT-549 | Basal-like | 6.16 |
| HCC70 | Basal-like | 8.80 |
| ZR-75-1 | Luminal | >10 |
| MCF7 | Luminal | 8.75 |
| T-47D | Luminal | 3.87 |
Table 3: Antiproliferative IC50 values of this compound in various breast cancer cell lines after 3 days of treatment.[5]
Experimental Protocols
ATP-Biotin Probe Pull-Down Assay for Cell Permeability
This protocol is a generalized procedure based on the principles of competitive pull-down assays.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-468)
-
Cell culture medium and supplements
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
ATP-biotin probe
-
Streptavidin-coated magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and buffers
-
Transfer apparatus and membranes
-
Primary antibodies against MELK and a loading control (e.g., ERK1/2 or α-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in appropriate culture dishes and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 10 µM) and a proteasome inhibitor like MG132 (to prevent degradation of MELK) for 1 hour.[4]
-
Cell Lysis: Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Competitive Binding: Incubate a standardized amount of protein lysate with the ATP-biotin probe.
-
Streptavidin Pull-Down: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated probe and any bound proteins.
-
Washing: Pellet the beads using a magnetic stand and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against MELK and a loading control.
-
Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate. A decrease in the MELK band intensity with increasing concentrations of this compound indicates cell permeability and target engagement.
Crystal Violet Antiproliferation Assay
This protocol provides a method for assessing the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
This compound
-
96-well plates
-
Crystal violet solution (e.g., 0.5% in 25% methanol)
-
Methanol
-
Solubilization solution (e.g., 10% acetic acid)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 3 or 7 days). Include a vehicle control (e.g., DMSO).
-
Staining: After the treatment period, gently wash the cells with PBS. Fix the cells with methanol for 15 minutes. Remove the methanol and stain the cells with crystal violet solution for 20 minutes.
-
Washing: Remove the crystal violet solution and wash the plates with water to remove excess stain.
-
Solubilization: Air dry the plates and then add a solubilization solution to each well to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Signaling Pathways and Visualizations
MELK is implicated in several critical cellular processes, including cell cycle progression, apoptosis, and stem cell renewal. Its inhibition by this compound can impact these pathways.
MELK Signaling Pathway
MELK is known to interact with and phosphorylate a number of downstream targets, influencing key signaling cascades. It has been shown to regulate the JNK pathway and the transcription factor FOXM1, which in turn controls the expression of mitotic regulators. Furthermore, MELK has been linked to the PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival.
Experimental Workflow for Target Engagement
The following diagram illustrates the workflow for determining the cell permeability and target engagement of this compound.
Conclusion
This compound is a valuable research tool for investigating the biological functions of MELK. Its confirmed cell permeability allows for its use in cell-based assays to probe the downstream consequences of MELK inhibition. The provided data and protocols serve as a guide for researchers to effectively utilize this compound in their studies of cancer biology and drug development. The selectivity profile of this compound, while favorable, should be taken into consideration when interpreting experimental results, with potential off-target effects on kinases such as the PIM and DYRK families being acknowledged. Further research into the in vivo efficacy and safety of this compound is warranted to explore its full therapeutic potential.
References
- 1. neb.com [neb.com]
- 2. researchgate.net [researchgate.net]
- 3. Pull-down Assay on Streptavidin Beads and Surface Plasmon Resonance Chips for SWATH-MS-based Interactomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for HTH-01-091 in In Vitro Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, apoptosis, and stem cell renewal.[1][2] Due to its role in tumor progression, MELK has emerged as a promising therapeutic target in oncology, particularly in breast cancer research.[1][2] this compound serves as a valuable chemical probe for investigating the cellular functions of MELK and for assessing its potential as a drug target. These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments.
Mechanism of Action and Selectivity
This compound functions as an ATP-competitive inhibitor of MELK, binding to the kinase domain and preventing the transfer of phosphate to substrate proteins.[1][3] This action leads to the inhibition of MELK's downstream signaling pathways. Notably, treatment with this compound has been shown to induce the degradation of the MELK protein in a proteasome-dependent manner.[4] While potent against MELK, this compound also exhibits inhibitory activity against a panel of other kinases, which should be considered when interpreting experimental results.[1][3]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC50 (nM) |
| MELK | 10.5 |
| DYRK4 | 41.8 |
| PIM1 | 60.6 |
| mTOR | 632 |
| CDK7 | 1230 |
| PIM2 | |
| PIM3 | |
| RIPK2 | |
| DYRK3 | |
| smMLCK | |
| CLK2 |
*IC50 values not explicitly quantified in the provided search results, but inhibition has been noted.[1][3]
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | IC50 (µM) |
| T-47D | 3.87 |
| MDA-MB-468 | 4.00 |
| BT-549 | 6.16 |
| MCF7 | 8.75 |
| HCC70 | 8.80 |
| ZR-75-1 | >10 |
Experimental Protocols
1. Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for use in in vitro experiments.
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.99 mg of this compound (Molecular Weight: 499.43 g/mol ) in 1 mL of DMSO.
-
Warm the solution and use sonication to ensure complete dissolution.[1][2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.[1]
-
2. Cell Proliferation Assay
This protocol outlines a method to assess the anti-proliferative effects of this compound on cancer cell lines using a standard colorimetric assay like MTT or resazurin-based assays.
-
Reagents and Materials:
-
Breast cancer cell lines (e.g., MDA-MB-468, T-47D)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution
-
96-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell proliferation assay reagent (e.g., MTT, PrestoBlue™)
-
Plate reader
-
-
Procedure:
-
Harvest and count cells, then seed them into a 96-well plate at a predetermined optimal density.
-
Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium. A typical concentration range is 0.01 to 10 µM.[1] Include a DMSO-only vehicle control.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plate for 3 days (or a desired time point).[1]
-
After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time, then measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
3. Western Blot Analysis for MELK Degradation
This protocol is designed to detect the degradation of MELK protein in response to this compound treatment.
-
Reagents and Materials:
-
MDA-MB-468 cells (or other responsive cell line)
-
Complete cell culture medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-MELK, anti-α-tubulin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed MDA-MB-468 cells in 6-well plates and allow them to adhere.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1.0, 10 µM) for 1 hour.[1] Include a DMSO vehicle control.
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody (e.g., α-tubulin) to ensure equal protein loading.
-
Visualizations
Caption: this compound inhibits MELK, affecting downstream pathways.
Caption: Workflow for in vitro evaluation of this compound.
References
Application Notes and Protocols for In Vivo Studies with HTH-01-091
For Researchers, Scientists, and Drug Development Professionals
Abstract
HTH-01-091 is a potent and selective small molecule inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase implicated in various cellular processes, including cell cycle progression, proliferation, and apoptosis.[1][2] Due to its role in oncogenesis, MELK has emerged as a promising therapeutic target in cancer research.[2][3] this compound also demonstrates inhibitory activity against other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[4] This document provides detailed application notes and protocols for the preparation and use of this compound in in vivo animal studies, intended to guide researchers in designing and executing preclinical experiments.
Physicochemical Properties and Kinase Inhibitory Profile of this compound
A summary of the key properties of this compound is presented below. This information is critical for its proper handling, formulation, and interpretation of experimental results.
| Property | Value | Reference |
| Molecular Formula | C₂₆H₂₈Cl₂N₄O₂ | [5] |
| Molecular Weight | 499.43 g/mol | [5] |
| Primary Target | MELK (IC₅₀: 10.5 nM) | [4] |
| Off-Targets | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [4] |
| Appearance | Powder | MedChemExpress |
| Storage (Powder) | -20°C for 3 years | MedChemExpress |
| Storage (in solvent) | -80°C for 6 months; -20°C for 1 month | MedChemExpress |
In Vivo Formulation Protocols
The successful delivery of this compound in animal models is contingent on an appropriate formulation that ensures solubility, stability, and bioavailability. Several formulations have been reported and are detailed below. Researchers should select the most suitable formulation based on the experimental design, animal model, and route of administration.
Table 2: Recommended In Vivo Formulations for this compound
| Formulation Composition | Solvent Ratio (v/v) | Final Concentration | Notes | Reference |
| DMSO, PEG300, Tween-80, Saline | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | Prepare fresh daily. Add solvents sequentially and mix thoroughly between each addition to ensure a clear solution. | [5] |
| DMSO, SBE-β-CD, Saline | 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.25 mg/mL | SBE-β-CD can enhance the solubility of hydrophobic compounds. | [5] |
| DMSO, Corn oil | 10% DMSO, 90% Corn oil | ≥ 1.25 mg/mL | Suitable for oral administration. Ensure thorough mixing to form a stable suspension or solution. | [5] |
| PEG400 | 100% PEG400 | - | For oral administration. | [4] |
| Carboxymethyl cellulose (CMC) | 0.2% CMC in water | - | Suspension for oral administration. | [4] |
| Tween 80, Carboxymethyl cellulose (CMC) | 0.25% Tween 80, 0.5% CMC in water | - | Suspension for oral administration. | [4] |
Detailed Protocol for Preparation of Formulation 1 (DMSO/PEG300/Tween-80/Saline)
This protocol describes the preparation of a 1 mL stock solution of this compound at a concentration of 1.25 mg/mL.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 300 (PEG300), USP grade
-
Tween-80 (Polysorbate 80), USP grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free microcentrifuge tubes and pipette tips
Procedure:
-
Weighing the Compound: Accurately weigh 1.25 mg of this compound powder and place it in a sterile 1.5 mL microcentrifuge tube.
-
Initial Solubilization: Add 100 µL of DMSO to the tube. Vortex or sonicate briefly until the powder is completely dissolved.
-
Addition of PEG300: Add 400 µL of PEG300 to the solution. Mix thoroughly by vortexing until the solution is clear and homogenous.
-
Addition of Tween-80: Add 50 µL of Tween-80. Mix again until the solution is clear.
-
Final Dilution with Saline: Add 450 µL of sterile saline to bring the total volume to 1 mL. Mix thoroughly.
-
Quality Control: Visually inspect the final solution for any precipitation or phase separation. The solution should be clear. It is recommended to prepare the formulation fresh on the day of use.
Experimental Workflow for In Vivo Studies
A general workflow for conducting in vivo studies with this compound is depicted below. This should be adapted based on the specific research question and animal model.
Caption: General experimental workflow for in vivo studies with this compound.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the inhibition of MELK. However, its effects on off-target kinases are also important to consider when interpreting in vivo results.
MELK Signaling Pathway
MELK is involved in several cancer-related signaling pathways, including cell cycle regulation and apoptosis.[1][2] It can phosphorylate and activate the transcription factor FOXM1, leading to the expression of mitotic regulators.[1][2]
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Off-Target Kinase Signaling Pathways
The inhibition of PIM1, RIPK2, DYRK3, smMLCK, and CLK2 by this compound may contribute to its overall biological effect. Below are simplified diagrams of the signaling pathways involving these kinases.
PIM1 is a serine/threonine kinase involved in cell survival and proliferation, often through the JAK/STAT and NF-κB pathways.[6][7][8]
Caption: PIM1 signaling pathway and its inhibition by this compound.
RIPK2 is a key mediator in the NOD-like receptor signaling pathway, leading to the activation of NF-κB and MAPK pathways in response to bacterial components.[9][10][11][12]
Caption: RIPK2 signaling pathway and its inhibition by this compound.
DYRK3 is a dual-specificity kinase implicated in cell survival and the regulation of mTORC1 signaling.[13][14][15][16]
Caption: DYRK3 signaling pathways and their inhibition by this compound.
Smooth muscle myosin light chain kinase (smMLCK) is crucial for smooth muscle contraction by phosphorylating the myosin regulatory light chain.[17]
Caption: smMLCK signaling pathway and its inhibition by this compound.
CLK2 is a dual-specificity kinase involved in the regulation of RNA splicing and has been implicated in cell cycle progression and apoptosis.[18][19][20]
Caption: CLK2 signaling pathway and its inhibition by this compound.
Conclusion
The information and protocols provided in this document are intended to serve as a comprehensive guide for the in vivo use of the MELK inhibitor this compound. Careful consideration of the compound's properties, appropriate formulation, and potential off-target effects is crucial for the design of robust preclinical studies and the accurate interpretation of their outcomes. Researchers are encouraged to adapt these protocols to their specific experimental needs while adhering to ethical guidelines for animal research.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 7. PIM1 - Wikipedia [en.wikipedia.org]
- 8. PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. RIPK2: a promising target for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current advances on RIPK2 and its inhibitors in pathological processes: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. DYRK1A and DYRK3 Promote Cell Survival through Phosphorylation and Activation of SIRT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual-specificity kinase DYRK3 phosphorylates p62 at the Thr-269 residue and promotes melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. The DYRK Family of Kinases in Cancer: Molecular Functions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling through Myosin Light Chain Kinase in Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are CLK2 inhibitors and how do they work? [synapse.patsnap.com]
- 19. CLK2 - Wikipedia [en.wikipedia.org]
- 20. genecards.org [genecards.org]
Application Notes and Protocols for HTH-01-091 in Triple-Negative Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-Negative Breast Cancer (TNBC) represents an aggressive subtype of breast cancer characterized by the absence of estrogen receptor (ER), progesterone receptor (PR), and human epidermal growth factor receptor 2 (HER2) expression. This lack of well-defined molecular targets limits therapeutic options, primarily to conventional chemotherapy, and is associated with a poorer prognosis compared to other breast cancer subtypes.[1] Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in TNBC, where its overexpression is correlated with poor outcomes. HTH-01-091 is a potent and selective small molecule inhibitor of MELK, offering a potential targeted therapeutic strategy for this challenging disease.
These application notes provide a comprehensive overview of the use of this compound in TNBC research, including its mechanism of action, relevant signaling pathways, quantitative data from in vitro studies, and detailed protocols for key experimental assays.
Mechanism of Action of this compound
This compound is an ATP-competitive inhibitor of MELK with a high degree of selectivity. Its primary mechanism of action involves binding to the ATP-binding pocket of MELK, thereby preventing the phosphorylation of its downstream substrates. A key feature of this compound is its ability to induce the proteasome-mediated degradation of the MELK protein, leading to a sustained loss of kinase activity and downstream signaling. This dual action of inhibition and degradation makes this compound a compelling tool for studying MELK function and a potential therapeutic agent.
Data Presentation
In Vitro Efficacy of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against MELK and its anti-proliferative effects in various TNBC cell lines.
Table 1: Biochemical and Anti-proliferative Activity of this compound
| Parameter | Value | Cell Line(s) | Reference |
| Biochemical IC50 (MELK) | 10.5 nM | - | [Source 1 for IC50] |
| Anti-proliferative IC50 (3-day treatment) | 4.00 µM | MDA-MB-468 | [Source 1 for IC50] |
| 6.16 µM | BT-549 | [Source 1 for IC50] | |
| 8.80 µM | HCC70 | [Source 1 for IC50] |
Note: In vivo efficacy data for this compound in TNBC xenograft models is not currently available in published literature.
Signaling Pathways
The MELK Signaling Pathway in Triple-Negative Breast Cancer
MELK is a serine/threonine kinase that plays a crucial role in cell cycle progression, particularly during mitosis. In TNBC, MELK is often overexpressed and contributes to tumorigenesis through several downstream pathways. One of the key downstream targets of MELK is the transcription factor Forkhead Box M1 (FOXM1), which regulates the expression of genes essential for G2/M transition and mitosis. MELK can also be regulated by upstream factors such as the Developmental endothelial locus-1 (Del-1) protein and mutant p53. Inhibition of MELK with this compound is expected to disrupt these signaling cascades, leading to cell cycle arrest and inhibition of proliferation in TNBC cells.
Experimental Protocols
Experimental Workflow for Evaluating this compound
A general workflow for the preclinical evaluation of this compound in TNBC research is outlined below. This workflow starts with in vitro characterization of the compound's effect on cell viability and target engagement, and would typically progress to in vivo models.
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the anti-proliferative effect of this compound on triple-negative breast cancer cell lines.
Materials:
-
TNBC cell lines (e.g., MDA-MB-468, BT-549, HCC70)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count TNBC cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical concentration range to test would be from 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
After the 72-hour incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Protocol 2: Western Blot for MELK Degradation
Objective: To assess the effect of this compound on the protein levels of MELK in triple-negative breast cancer cells.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound stock solution
-
6-well cell culture plates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies: anti-MELK, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed TNBC cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 6, 12, 24 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary anti-MELK antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control and Analysis:
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities using densitometry software and normalize the MELK protein levels to the loading control. Compare the MELK levels in this compound-treated samples to the vehicle control.
-
References
Application Notes and Protocols for Investigating HTH-01-091 and Paclitaxel Combination Therapy in Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein implicated in the progression of various cancers, including breast cancer.[1][2] Paclitaxel is a well-established chemotherapeutic agent that targets microtubules, inducing mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] The combination of a targeted inhibitor like this compound with a cytotoxic agent such as paclitaxel presents a rational therapeutic strategy to enhance anti-tumor efficacy and potentially overcome resistance.
These application notes provide a comprehensive overview of this compound's characteristics and a set of detailed, hypothetical protocols for investigating its synergistic potential with paclitaxel in preclinical cancer models.
This compound: A Selective MELK Inhibitor
This compound is an ATP-competitive inhibitor of MELK with a reported IC50 of 10.5 nM.[1][2][4] It demonstrates greater selectivity compared to other MELK inhibitors like OTSSP167.[5] While potent against MELK, this compound also shows inhibitory activity against other kinases, including PIM1/2/3, RIPK2, and DYRK3.[2][5] In vitro studies have shown that this compound is cell-permeable and leads to the degradation of the MELK protein.[1][6]
Data Presentation
Table 1: Kinase Inhibitory Profile of this compound
| Target | IC50 (nM) |
| MELK | 10.5[1][2][4] |
| PIM1 | 60.6[1] |
| DYRK4 | 41.8[1] |
| mTOR | 632[1] |
| CDK7 | 1230[1] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00[1] |
| BT-549 | 6.16[1] |
| HCC70 | 8.80[1] |
| ZR-75-1 | >10[1] |
| MCF7 | 8.75[1] |
| T-47D | 3.87[1] |
Proposed Signaling Pathway for Combination Therapy
The following diagram illustrates the hypothetical signaling pathways targeted by this compound and paclitaxel, and their potential combined effect on cancer cells. This compound inhibits MELK, which is involved in cell cycle progression and apoptosis. Paclitaxel disrupts microtubule dynamics, leading to mitotic arrest. The dual blockade of these pathways is hypothesized to result in enhanced cancer cell death.
Caption: Proposed mechanism of this compound and Paclitaxel combination therapy.
Experimental Protocols
The following are detailed, hypothetical protocols to evaluate the combination of this compound and paclitaxel.
In Vitro Cell Viability Assay
Objective: To determine the synergistic anti-proliferative effect of this compound and paclitaxel on cancer cell lines.
Workflow Diagram:
Caption: Workflow for the in vitro cell viability assay.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, A549)
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
Paclitaxel (stock solution in DMSO)
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound and paclitaxel in complete growth medium.
-
Treat the cells with:
-
This compound alone
-
Paclitaxel alone
-
Combination of this compound and paclitaxel at constant and non-constant ratios.
-
Vehicle control (DMSO).
-
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Assess cell viability using the CellTiter-Glo® or MTT assay according to the manufacturer's instructions.
-
Measure luminescence or absorbance using a plate reader.
-
Calculate the IC50 values for each drug alone and in combination.
-
Determine the combination index (CI) using the Chou-Talalay method to assess synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
In Vivo Xenograft Model
Objective: To evaluate the in vivo efficacy of this compound and paclitaxel combination therapy in a tumor xenograft model.
Workflow Diagram:
Caption: Workflow for the in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude)
-
Cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
This compound formulation for in vivo use
-
Paclitaxel formulation for in vivo use
-
Vehicle control
-
Calipers
Procedure:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth until tumors reach an average volume of 100-150 mm³.
-
Randomize the mice into four treatment groups:
-
Vehicle control
-
This compound alone
-
Paclitaxel alone
-
This compound and paclitaxel combination.
-
-
Administer the treatments according to a predetermined schedule (e.g., this compound daily via oral gavage, paclitaxel weekly via intraperitoneal injection).
-
Measure tumor volume with calipers and record mouse body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Analyze the data to determine the effect of the combination therapy on tumor growth inhibition.
Conclusion
The combination of the MELK inhibitor this compound and the microtubule-stabilizing agent paclitaxel represents a promising, yet unexplored, therapeutic strategy. The provided application notes and hypothetical protocols offer a robust framework for researchers to investigate the potential synergy of this combination in preclinical cancer models. Successful validation of this approach could pave the way for new and more effective cancer treatment regimens.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. Paclitaxel-Based Chemotherapy Targeting Cancer Stem Cells from Mono- to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Detecting MELK Degradation by HTH-01-091 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation and proliferation. Its overexpression in several cancers has made it an attractive target for therapeutic intervention. HTH-01-091 is a potent and selective inhibitor of MELK that has been shown to induce its degradation. This document provides a detailed protocol for utilizing Western blot analysis to detect and quantify the degradation of MELK in response to this compound treatment in a relevant cancer cell line.
Introduction
Western blotting is a fundamental technique to detect and quantify specific proteins in a complex mixture, such as a cell lysate. This application note details a robust protocol for assessing the efficacy of this compound in inducing the degradation of MELK protein. The protocol is optimized for the human breast cancer cell line MDA-MB-468, in which this compound has been demonstrated to reduce MELK protein levels.[1][2] The degradation of MELK by this compound appears to be mediated by the proteasome, as co-treatment with a proteasome inhibitor can rescue MELK protein levels.[2] This protocol provides a framework for researchers studying MELK-targeted therapies and the mechanisms of protein degradation.
Data Presentation
The following table summarizes the key quantitative parameters for the Western blot experiment designed to detect MELK degradation.
| Parameter | Value/Range | Notes |
| Cell Line | MDA-MB-468 | Human breast cancer cell line with endogenous MELK expression. |
| This compound Concentration | 0, 0.1, 1.0, 10 µM | A dose-response allows for the determination of the effective concentration.[1] |
| Treatment Time | 1 hour | Sufficient time to observe significant MELK degradation.[1][2] |
| Proteasome Inhibitor (Optional) | MG132 (10 µM) | Used as a control to confirm proteasome-dependent degradation.[2] |
| Protein Loading per Lane | 20-40 µg | Ensure equal loading across all lanes for accurate comparison. |
| Primary Antibody (MELK) | Rabbit anti-MELK | Dilution: 1:1000. |
| Primary Antibody (Loading Control) | Mouse anti-β-actin or anti-GAPDH | Dilution: 1:5000 - 1:10,000. |
| Secondary Antibody | HRP-conjugated anti-rabbit IgG | Dilution: 1:2000 - 1:5000. |
| Secondary Antibody | HRP-conjugated anti-mouse IgG | Dilution: 1:2000 - 1:5000. |
| MELK Molecular Weight | ~74 kDa |
Experimental Protocols
Materials and Reagents
-
MDA-MB-468 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
MG132 (optional, stock solution in DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)
-
Protease and Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4X)
-
Precast Polyacrylamide Gels (e.g., 4-12% Bis-Tris)
-
SDS-PAGE Running Buffer
-
PVDF Membrane
-
Transfer Buffer
-
Blocking Buffer (5% non-fat dry milk or 5% BSA in TBST)
-
Tris-Buffered Saline with Tween-20 (TBST: 20 mM Tris, 150 mM NaCl, 0.1% Tween-20, pH 7.6)
-
Primary Antibodies: Rabbit anti-MELK, Mouse anti-β-actin (or other loading control)
-
Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) Substrate
-
Chemiluminescence Imaging System
Procedure
-
Cell Culture and Treatment:
-
Culture MDA-MB-468 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with increasing concentrations of this compound (0, 0.1, 1.0, 10 µM) for 1 hour.[1]
-
For the proteasome inhibition control, pre-treat cells with 10 µM MG132 for 1 hour before adding this compound.[2]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.
-
Lyse cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5 minutes.
-
Load 20-40 µg of protein per well into a precast polyacrylamide gel. Include a pre-stained protein ladder.
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Activate the PVDF membrane in methanol for 1-2 minutes before assembling the transfer stack.
-
Perform the transfer according to the manufacturer's protocol.
-
-
Immunoblotting:
-
After transfer, block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibody against MELK (e.g., rabbit anti-MELK, 1:1000 dilution in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody (1:2000-1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Repeat the immunoblotting process for the loading control (e.g., β-actin). Incubate with mouse anti-β-actin primary antibody (1:5000-1:10,000) followed by HRP-conjugated anti-mouse IgG secondary antibody.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the MELK band to the corresponding loading control band for each sample.
-
Visualizations
Signaling Pathway and Mechanism of Action
Caption: MELK signaling and this compound-induced degradation.
Experimental Workflow
Caption: Western blot workflow for MELK degradation analysis.
References
Application Notes and Protocols: Investigating Chemoresistance Mechanisms with HTH-01-091
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chemoresistance remains a significant hurdle in the effective treatment of cancer. Understanding the molecular mechanisms that drive resistance is paramount for the development of novel therapeutic strategies. Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a potential player in chemoresistance, with its overexpression correlating with poor prognosis and resistance to therapy in various cancers. HTH-01-091 is a potent and selective inhibitor of MELK, making it a valuable tool for elucidating the role of MELK in drug resistance and for exploring its potential as a chemosensitizing agent.[1][2]
These application notes provide a framework for utilizing this compound to investigate chemoresistance mechanisms. The protocols outlined below are designed to assess the effect of this compound on the viability of chemoresistant cancer cells, to explore its impact on key signaling pathways implicated in drug resistance, and to provide methodologies for fundamental cellular and molecular biology experiments.
Data Presentation
The following tables present hypothetical data to illustrate the potential effects of this compound in combination with a standard chemotherapeutic agent (e.g., Paclitaxel) on both a parental (sensitive) and a chemoresistant cancer cell line.
Table 1: IC50 Values of Paclitaxel in the Presence of this compound
| Cell Line | Treatment | IC50 of Paclitaxel (nM) |
| Parental | Paclitaxel alone | 15 |
| Parental | Paclitaxel + 1 µM this compound | 12 |
| Chemoresistant | Paclitaxel alone | 250 |
| Chemoresistant | Paclitaxel + 1 µM this compound | 50 |
Table 2: Effect of this compound on Chemoresistant Cell Viability
| Treatment | Concentration (µM) | % Cell Viability (Chemoresistant Line) |
| Vehicle Control | - | 100 |
| Paclitaxel | 0.1 | 85 |
| This compound | 1 | 90 |
| This compound + Paclitaxel | 1 + 0.1 | 60 |
Table 3: Relative Protein Expression in Chemoresistant Cells Treated with this compound
| Protein | Vehicle Control | This compound (1 µM) |
| p-MELK (Thr-165) | 1.0 | 0.2 |
| MELK | 1.0 | 0.9 |
| MDR1 (P-glycoprotein) | 1.0 | 0.4 |
| YAP (nuclear) | 1.0 | 0.5 |
| p-YAP (Ser-127) | 1.0 | 1.8 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the effect of this compound on the viability of chemoresistant cancer cells, alone and in combination with a chemotherapeutic agent.
Materials:
-
Parental and chemoresistant cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
Chemotherapeutic agent (e.g., Paclitaxel)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat cells with serial dilutions of this compound, the chemotherapeutic agent, or a combination of both. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Protocol 2: Western Blot Analysis of Key Signaling Proteins
This protocol is for assessing changes in the expression and phosphorylation status of proteins involved in chemoresistance and related signaling pathways following treatment with this compound.
Materials:
-
Chemoresistant cancer cells
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-MELK, anti-p-MELK, anti-MDR1, anti-YAP, anti-p-YAP, anti-LATS1/2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed chemoresistant cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at the desired concentration for 24-48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Investigate Protein-Protein Interactions
This protocol can be used to determine if this compound affects the interaction between MELK and its potential downstream effectors or regulators.
Materials:
-
Chemoresistant cancer cells
-
This compound
-
Co-IP lysis buffer
-
Primary antibody for immunoprecipitation (e.g., anti-MELK)
-
Protein A/G agarose beads
-
Primary antibodies for western blotting (e.g., anti-YAP, anti-LATS1/2)
Procedure:
-
Treat chemoresistant cells with this compound or vehicle control.
-
Lyse the cells with a non-denaturing Co-IP lysis buffer.
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
Wash the beads extensively to remove non-specific binding.
-
Elute the protein complexes from the beads.
-
Analyze the eluted proteins by western blotting using antibodies against the suspected interacting proteins.
Visualizations
Caption: Workflow for studying this compound's effect on chemoresistance.
Caption: Hypothesized MELK pathway in chemoresistance and this compound's role.
References
Application Notes: HTH-01-091 in Organoid Culture Systems
References
- 1. MELK—a conserved kinase: functions, signaling, cancer, and controversy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maternal Embryonic Leucine Zipper Kinase (MELK): A Novel Regulator in Cell Cycle Control, Embryonic Development, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for drug screening of patient-derived tumor organoids using high-content fluorescent imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Normal and tumor-derived organoids as a drug screening platform for tumor-specific drug vulnerabilities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. doaj.org [doaj.org]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for HTH-01-091-Induced Apoptosis in Cancer Cell Lines
For Research Use Only.
Introduction
HTH-01-091 is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a serine/threonine kinase overexpressed in various cancers and implicated in tumor progression and resistance to therapy. Inhibition of MELK by this compound has been shown to impede cancer cell proliferation and induce programmed cell death, or apoptosis. These application notes provide detailed protocols for utilizing this compound to induce apoptosis in cancer cell lines and methods for its quantification and mechanistic evaluation.
Data Presentation
Table 1: In Vitro Antiproliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | Subtype | IC50 (µM) |
| MDA-MB-468 | Basal-like | 4.00 |
| BT-549 | Basal-like | 6.16 |
| HCC70 | Basal-like | 8.80 |
| ZR-75-1 | Luminal | >10 |
| MCF7 | Luminal | 8.75 |
| T-47D | Luminal | 3.87 |
Signaling Pathways
Inhibition of MELK by this compound is proposed to induce apoptosis through a multi-faceted mechanism involving the disruption of key cellular signaling pathways that regulate cell cycle progression and survival. While the precise signaling cascade for this compound is still under investigation, the inhibition of MELK is known to impact several downstream effectors.
One of the primary mechanisms involves the regulation of the tumor suppressor protein p53. MELK can phosphorylate and stimulate the activity of p53, leading to the enhancement of p53-dependent apoptosis and cell cycle arrest.[1] Furthermore, MELK has been shown to interact with and regulate the transcriptional activity of FOXM1, a key regulator of mitotic gene expression.[2][3] Inhibition of MELK can lead to the downregulation of FOXM1 activity, resulting in the suppression of anti-apoptotic proteins and cell cycle regulators. Disruption of the PI3K/Akt signaling pathway, a critical survival pathway in many cancers, has also been implicated in the apoptotic response to MELK inhibition.[3]
The culmination of these events is the activation of the intrinsic apoptotic pathway, characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent activation of the caspase cascade.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Cell Proliferation Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability versus the log of the drug concentration.
Caption: Workflow for the MTT cell proliferation assay.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the quantification of apoptotic and necrotic cells using flow cytometry.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound at the desired concentrations (e.g., 1x and 2x IC50) for 24-48 hours. Include a vehicle control.
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are Annexin V-positive and PI-positive.
Caption: Workflow for Annexin V/PI apoptosis assay.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for detecting changes in the expression and cleavage of key apoptosis-related proteins.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved Caspase-3, anti-PARP, anti-Bax, anti-Bcl-2, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Densitometric analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin. An increase in the Bax/Bcl-2 ratio and the presence of cleaved forms of Caspase-3 and PARP are indicative of apoptosis.
Caption: Workflow for Western Blot analysis of apoptotic proteins.
Troubleshooting
-
Low Cell Viability: Ensure proper cell seeding density and health before treatment. Optimize this compound concentration and incubation time.
-
Inconsistent Flow Cytometry Results: Ensure proper cell handling to minimize mechanical stress. Use fresh buffers and perform compensation controls.
-
Weak or No Signal in Western Blot: Check protein concentration and loading. Optimize antibody dilutions and incubation times. Ensure the ECL substrate is fresh.
References
Troubleshooting & Optimization
Troubleshooting HTH-01-091 Solubility for In Vitro Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with HTH-01-091 in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound for in vitro studies.[1][2][3][4]
Q2: What is the reported solubility of this compound in DMSO?
A2: The reported solubility of this compound in DMSO varies slightly between suppliers. One source indicates a solubility of 12.5 mg/mL (25.03 mM) with the aid of ultrasonication and warming to 60°C.[1] Another supplier suggests a solubility of 5 mg/mL (10.01 mM) and recommends sonication to aid dissolution.[2] It is advisable to start with a lower concentration and visually inspect for complete dissolution before preparing higher concentration stocks.
Q3: My this compound is precipitating when I dilute the DMSO stock solution into my aqueous cell culture medium. What can I do?
A3: Precipitation upon dilution into aqueous media is a common issue with hydrophobic compounds like this compound.[3] Here are several troubleshooting steps:
-
Pre-warm the media: Warming the cell culture media to 37°C before adding the this compound stock solution can improve solubility.[3]
-
Vortex during dilution: Add the stock solution dropwise to the pre-warmed media while vortexing or gently mixing to ensure rapid and even dispersion.[3]
-
Lower the final DMSO concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally not exceeding 0.5%, to avoid solvent-induced cytotoxicity.[4] For sensitive cell lines, a lower concentration (≤ 0.1%) may be necessary.[4]
-
Use a carrier protein: For certain applications, complexing the compound with a carrier protein like bovine serum albumin (BSA) might enhance its stability and solubility in the culture medium.[3]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The tolerance to DMSO varies between cell lines. Most immortalized cell lines can tolerate DMSO concentrations up to 0.5% (v/v).[4] However, primary cells and stem cells are generally more sensitive, and the DMSO concentration should be kept at or below 0.1% (v/v).[4] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended concentration.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C.[1][5] It is best to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[4][5] When stored at -20°C, the solution is typically stable for at least one month, and at -80°C, for up to six months.[1]
Solubility Data
| Solvent | Concentration | Method | Source |
| DMSO | 12.5 mg/mL (25.03 mM) | Ultrasonic and warming and heat to 60°C | [1] |
| DMSO | 5 mg/mL (10.01 mM) | Sonication is recommended | [2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 499.43 g/mol )
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
Methodology:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For 1 mL of 10 mM stock, you will need 4.99 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 10-15 minutes.
-
If precipitation persists, warm the solution to 37-60°C for a short period while mixing.[1] Caution: Be mindful of the compound's stability at elevated temperatures.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[5]
Protocol 2: Preparation of Working Solutions in Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes or multi-well plates
-
Vortex mixer or pipette
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock.
-
Add the pre-warmed cell culture medium to a sterile tube or well.
-
While gently vortexing or pipetting the medium up and down, add the calculated volume of the this compound DMSO stock solution dropwise.[3]
-
Mix the solution thoroughly to ensure homogeneity.
-
Visually inspect the working solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.
-
Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.
Visualizations
References
Technical Support Center: Optimizing HTH-01-091 Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing HTH-01-091 in cell-based assays. This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key quantitative data to facilitate the effective use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a small molecule inhibitor that potently and selectively targets Maternal Embryonic Leucine Zipper Kinase (MELK), with a biochemical half-maximal inhibitory concentration (IC50) of 10.5 nM.[1][2] It functions as an ATP-competitive inhibitor.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for MELK, it has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: Based on available data, a starting concentration range of 0.1 µM to 10 µM is recommended for most cell-based assays.[3] However, the optimal concentration is cell-line dependent and should be determined empirically through dose-response experiments.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM). For long-term storage, it is recommended to store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept low (typically below 0.5%) to minimize solvent-induced cytotoxicity.
Q5: Is MELK a universally accepted cancer target?
A5: There is some debate in the scientific community regarding the role of MELK in cancer cell proliferation. While many studies demonstrate that MELK is overexpressed in various cancers and that its inhibition leads to reduced cell growth, some research using CRISPR/Cas9-mediated MELK knockout has shown no effect on the proliferation of certain cancer cell lines. This suggests that the anti-proliferative effects of some MELK inhibitors might be due to off-target effects. Researchers should consider this controversy when interpreting their results.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability in assay results | Inconsistent cell seeding, edge effects in multi-well plates, variable incubation times. | Ensure a homogeneous cell suspension before seeding. Avoid using the outer wells of the plate or fill them with sterile media/PBS. Standardize all incubation times. |
| Low or no inhibitory effect observed | Sub-optimal inhibitor concentration, low MELK expression in the cell line, compound instability. | Perform a dose-response experiment to determine the optimal concentration. Confirm MELK expression in your cell line via Western Blot or qPCR. Prepare fresh dilutions of this compound for each experiment. |
| Observed cytotoxicity at expected effective concentrations | Off-target effects, cell line sensitivity. | Perform a cytotoxicity assay (e.g., LDH release) to distinguish between cytostatic and cytotoxic effects. Consider using a lower concentration or a different cell line. |
| Discrepancy between biochemical and cell-based assay results | Cell permeability issues, high intracellular ATP concentration competing with the inhibitor. | Confirm cellular uptake of this compound. Although it is reported to be cell-permeable, this can vary between cell types. Be aware that higher concentrations may be needed in cellular assays compared to biochemical assays to overcome competition with endogenous ATP. |
| Inhibitor precipitation in culture medium | Poor solubility of the compound at the working concentration. | Ensure the final DMSO concentration is within the recommended range. If precipitation persists, consider using a different solvent or formulation, though this may require extensive validation. |
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Assay Type | IC50 | Reference |
| MELK | Biochemical | 10.5 nM | [1][2] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-day assay)
| Cell Line | IC50 (µM) | Reference |
| MDA-MB-468 | 4.00 | [3] |
| BT-549 | 6.16 | [3] |
| HCC70 | 8.80 | [3] |
| ZR-75-1 | >10 | [3] |
| MCF7 | 8.75 | [3] |
| T-47D | 3.87 | [3] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol provides a general framework for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. A common starting range is 0.01 to 10 µM. Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix thoroughly by gentle pipetting to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot Analysis of MELK Expression
This protocol describes how to assess the effect of this compound on MELK protein levels.
Materials:
-
Target cells
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against MELK
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for the desired time (e.g., 1, 6, 24 hours). Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody against MELK and a loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Simplified MELK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for cell-based assays with this compound.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
References
HTH-01-091 not inducing expected phenotype in cancer cells
Welcome to the technical support center for HTH-01-091. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not inducing the expected phenotype in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK).[1][2][3] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MELK and preventing the transfer of phosphate groups to its substrates.[3] This inhibition is intended to disrupt cellular processes that are dependent on MELK activity, such as cell cycle progression and proliferation.[4][5] The compound is cell-permeable and has been shown to induce the degradation of MELK protein.[1][3][6][7][8]
Q2: I'm not observing a significant anti-proliferative effect with this compound in my cancer cell line. Is this expected?
While this compound is a potent MELK inhibitor, some studies have reported only minor anti-proliferative effects in certain cancer cell lines, particularly in some breast cancer models.[1][3][7][8] The role of MELK in cancer cell proliferation is a subject of ongoing research, with some studies suggesting that its essentiality may be cell-context dependent.[9] Therefore, a lack of a strong anti-proliferative phenotype is not entirely unexpected in all cancer cell types.
Q3: What are the known off-target effects of this compound?
Besides MELK, this compound has been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][7][10] It is important to consider these off-target effects when interpreting experimental results, as they could contribute to the observed phenotype or mask the specific effects of MELK inhibition.
Q4: What is the recommended solvent and storage condition for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][2] For long-term storage, the stock solution should be stored at -80°C. For short-term storage, -20°C is acceptable. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshoot experiments where this compound is not producing the anticipated cellular phenotype.
Problem 1: No or Weak Inhibition of Cell Viability/Proliferation
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Compound Inactivity | - Verify Compound Integrity: Ensure the compound has been stored correctly and has not expired. If possible, confirm its identity and purity using analytical methods. - Fresh Preparation: Prepare a fresh stock solution of this compound in an appropriate solvent like DMSO. |
| Suboptimal Concentration | - Dose-Response Curve: Perform a dose-response experiment with a wide range of this compound concentrations to determine the IC50 value in your specific cell line. Published IC50 values can vary between cell lines.[1][7] - Increase Incubation Time: Extend the duration of the treatment. Some cellular effects may take longer to become apparent. |
| Cell Line Insensitivity | - Confirm MELK Expression: Verify that your target cell line expresses MELK at the protein level using Western blot. - Functional Redundancy: Consider the possibility of compensatory signaling pathways in your cell line that may bypass the effects of MELK inhibition. - Alternative Endpoints: A lack of anti-proliferative effects does not necessarily mean the inhibitor is inactive. Assess other potential phenotypes such as changes in cell cycle distribution, apoptosis, or senescence. |
| Experimental Conditions | - Serum Effects: Components in the cell culture serum may bind to the inhibitor and reduce its effective concentration. Consider reducing the serum concentration during treatment, if compatible with your cell line. - Cell Density: Ensure that the cell seeding density is optimal for the duration of the assay. |
Troubleshooting Workflow for No/Weak Inhibition of Cell Viability
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Problem 2: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions
| Possible Cause | Suggested Solution |
| Variability in Cell Culture | - Consistent Passaging: Maintain a consistent cell passage number for your experiments, as cellular characteristics can change over time in culture. - Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can significantly alter cellular responses. |
| Inaccurate Compound Handling | - Precise Pipetting: Ensure accurate and consistent pipetting of the compound, especially when preparing serial dilutions. - Solvent Effects: Include a vehicle control (e.g., DMSO) at the same final concentration as in the treated samples to account for any solvent-induced effects. |
| Assay Variability | - Reagent Consistency: Use reagents from the same lot for a given set of experiments to minimize variability. - Standardized Protocols: Adhere strictly to a standardized experimental protocol for all replicates and experiments. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plate
-
Cancer cells
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot for MELK Protein Levels
This protocol is for determining the effect of this compound on MELK protein expression.
Materials:
-
Cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against MELK
-
Loading control primary antibody (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in ice-cold lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-MELK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
This compound Signaling Pathway
Caption: The inhibitory effect of this compound on the MELK signaling pathway.
Immunofluorescence for Cellular Localization
This protocol allows for the visualization of protein localization within the cell.
Materials:
-
Cells grown on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
Procedure:
-
Treat cells grown on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour.
-
Wash the cells and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
General Experimental Workflow
Caption: A general workflow for assessing the effects of this compound in cancer cells.
References
- 1. Cell Viability Assay Protocols | Thermo Fisher Scientific - US [thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 5. MELK Inhibition Effectively Suppresses Growth of Glioblastoma and Cancer Stem-Like Cells by Blocking AKT and FOXM1 Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MEK inhibitor resistance mechanisms and recent developments in combination trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. researchgate.net [researchgate.net]
- 9. Enigmatic MELK: The controversy surrounding its complex role in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
HTH-01-091 In Vivo Experimental Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing HTH-01-091 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1] It functions as a Type I inhibitor, binding to the ATP-binding pocket of MELK in a competitive manner.[2] In cellular contexts, this compound has been shown to be cell-permeable and to induce the degradation of the MELK protein.[3]
Q2: What are the known off-target effects of this compound?
A2: While this compound is highly selective for MELK, it has been shown to inhibit a small percentage of other kinases at a concentration of 1 µM.[3][1][2] Kinase profiling has identified PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2 as potential off-target kinases that are inhibited more strongly than MELK at a 1 µM concentration.[2] Researchers should consider these off-target effects when interpreting experimental outcomes.
Q3: What is the recommended solvent and formulation for in vivo studies?
A3: For in vivo administration, the choice of formulation is critical for ensuring solubility and bioavailability. While specific in vivo formulations for this compound are not extensively published, general guidelines for similar compounds suggest several options. For parenteral administration, a solution in 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline is a common starting point. For oral administration, options include suspension in 0.2% carboxymethyl cellulose or dissolution in PEG400.[3] It is strongly recommended to perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.[1] For mice, especially those that are immunocompromised, the concentration of DMSO should be kept below 10% for normal mice and below 2% for sensitive strains.[1]
Q4: What are the expected anti-proliferative effects of this compound in vivo?
A4: In vitro studies have demonstrated that this compound has modest anti-proliferative effects in a panel of breast cancer cell lines, with IC50 values generally in the low micromolar range after 3 days of treatment. The translation of these effects to in vivo tumor growth inhibition may require careful dose optimization and consideration of the tumor model's dependence on MELK signaling.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor or inconsistent tumor growth inhibition. | Inadequate drug exposure: This could be due to poor solubility, rapid metabolism, or suboptimal dosing regimen. | Optimize formulation: Test different vehicle compositions to improve solubility and stability. See Q3 for formulation suggestions.Verify target engagement: Conduct pharmacodynamic studies to confirm MELK inhibition or degradation in tumor tissue at various time points after dosing.Adjust dosing regimen: Increase the dose or dosing frequency, guided by tolerability studies. |
| Unexpected toxicity or adverse effects in animal models. | Off-target effects: Inhibition of other kinases (e.g., PIM, RIPK2) could lead to unforeseen toxicities.[2]Vehicle toxicity: The formulation vehicle itself may be causing adverse effects. | Conduct a dose-escalation study: Determine the maximum tolerated dose (MTD).Monitor for known off-target related toxicities: Research the physiological roles of the known off-target kinases to anticipate potential side effects.Run a vehicle-only control group: This will help differentiate between compound-related and vehicle-related toxicity.[1] |
| Difficulty in detecting pharmacodynamic changes (MELK degradation). | Insufficient drug concentration at the tumor site: Similar to poor efficacy, this can be due to formulation or dosing issues.Timing of sample collection: The kinetics of MELK degradation may be transient. | Optimize dosing and formulation: Ensure adequate drug delivery to the tumor.Perform a time-course experiment: Collect tumor samples at multiple time points after a single dose to identify the optimal window for observing MELK degradation.Use a sensitive detection method: Ensure that the antibody and protocol for Western blotting or immunohistochemistry are optimized for detecting MELK. |
| Variability in experimental results between animals. | Inconsistent drug administration: Inaccurate dosing volume or improper administration technique.Biological variability: Differences in tumor establishment or individual animal responses. | Standardize administration procedures: Ensure all personnel are trained on the correct techniques for the chosen route of administration.Increase group size: A larger number of animals per group can help to mitigate the impact of individual variability.Randomize animals: Ensure proper randomization of animals into control and treatment groups. |
Experimental Protocols
Pharmacodynamic Analysis of MELK Degradation in Tumor Tissue
-
Animal Dosing: Administer this compound at the desired dose and route to tumor-bearing mice. Include a vehicle control group.
-
Tissue Collection: At predetermined time points (e.g., 2, 6, 12, 24 hours) post-dose, euthanize a subset of mice from each group.
-
Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein using a standard lysis buffer (e.g., RIPA buffer).
-
Western Blotting:
-
Quantify protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with a primary antibody specific for MELK.
-
Use a loading control antibody (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities for MELK and the loading control. Normalize the MELK signal to the loading control and compare the levels between treated and vehicle control groups.
Visualizations
Caption: Mechanism of action of this compound.
Caption: General workflow for an in vivo efficacy study.
References
Interpreting unexpected results from HTH-01-091 treatment
Welcome to the technical support center for HTH-01-091. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this potent and selective MELK inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK) with an IC50 of 10.5 nM.[1][2][3][4] It functions as an ATP-competitive inhibitor, binding to the kinase domain of MELK.[3][4] In cellular assays, this compound is cell-permeable and leads to the degradation of the MELK protein.[2][3][5]
Q2: I'm observing potent MELK inhibition and degradation in my cellular assays, but the anti-proliferative effect on my cancer cell lines is minimal. Is this an expected result?
This is a documented and important finding. Studies have shown that while this compound effectively inhibits MELK and causes its degradation, it results in only minor anti-proliferative effects in various breast cancer cell lines.[1][2][5] This suggests that MELK may not be the primary driver of proliferation in these specific cell contexts, a critical consideration for interpreting your results.
Q3: Does this compound have any known off-target effects?
Yes, this compound has been profiled against a panel of kinases and is known to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][6] When analyzing unexpected phenotypes, it is crucial to consider the potential contribution of these off-target activities.
Q4: Is there any evidence that this compound directly interacts with the ERK signaling pathway?
Current data suggests that this compound does not have binding affinity for ERK1/2.[2][3] Therefore, any observed changes in the ERK pathway are likely indirect effects and not due to direct inhibition of ERK kinases by this compound.
Troubleshooting Guide
Unexpected Result 1: Weak Anti-proliferative Activity Despite Strong MELK Inhibition
Possible Cause 1: Cell Line Dependency
The role of MELK in cell proliferation can be highly context- and cell-line-dependent. The breast cancer cell lines tested, such as MDA-MB-468 and ZR-75-1, have shown limited response to MELK inhibition by this compound.[5]
Troubleshooting Steps:
-
Confirm Target Engagement: Verify that this compound is inhibiting and degrading MELK in your specific cell line using Western Blot or a pull-down assay as described in the protocols section.
-
Expand Cell Line Panel: Test this compound in a broader range of cell lines, including those from different cancer types where MELK may play a more critical role in proliferation.
-
Genetic Knockdown/Knockout: As a control, use siRNA, shRNA, or CRISPR/Cas9 to deplete MELK and compare the phenotype to that of this compound treatment. This will help to confirm if the lack of a proliferative phenotype is due to MELK not being essential for proliferation in that cell line.
Unexpected Result 2: Phenotype Does Not Match Known MELK Functions
Possible Cause 1: Off-Target Effects
The observed phenotype could be a result of the inhibition of one or more of the known off-target kinases (PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2).[1][2][3][6]
Troubleshooting Steps:
-
Consult Kinase Profiling Data: Refer to the kinase selectivity data for this compound to understand which off-targets are most potently inhibited.
-
Use More Selective Inhibitors: If available, use more selective inhibitors for the suspected off-target kinases to see if you can replicate the observed phenotype.
-
Structure-Activity Relationship (SAR) Analysis: If you have access to analogs of this compound with different selectivity profiles, these can be valuable tools to dissect the on-target versus off-target effects.
Data Presentation
Table 1: In Vitro Potency of this compound Against Target and Key Off-Targets
| Kinase | IC50 (nM) |
| MELK | 10.5[1][2][3][4] |
| PIM1 | 60.6[2] |
| DYRK4 | 41.8[2] |
| mTOR | 632[2] |
| CDK7 | 1230[2] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00[2][3] |
| BT-549 | 6.16[2][3] |
| HCC70 | 8.80[2][3] |
| ZR-75-1 | >10[2][3] |
| MCF7 | 8.75[2][3] |
| T-47D | 3.87[2][3] |
Experimental Protocols
1. Western Blot for MELK Degradation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound (e.g., 0-10 µM) for the specified duration (e.g., 1, 4, 8, 24 hours).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against MELK and a loading control (e.g., α-tubulin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. ATP-Biotin Pull-Down Assay for Target Engagement
-
Treatment: Treat cells with varying doses of this compound for 1 hour. Include a proteasome inhibitor like MG132 to prevent protein degradation.
-
Lysis: Lyse the cells in a suitable buffer.
-
Probe Incubation: Incubate the cell lysates with an ATP-biotin probe.
-
Pull-Down: Use streptavidin-coated beads to pull down the biotin-labeled proteins.
-
Western Blot Analysis: Elute the bound proteins and analyze the levels of pulled-down MELK and a negative control protein (e.g., ERK1/2) by Western Blot. A dose-dependent decrease in pulled-down MELK indicates target engagement by this compound.[5]
Visualizations
Caption: Canonical ERK signaling pathway. This compound does not directly bind to ERK1/2.
Caption: Logical workflow for troubleshooting unexpected results from this compound treatment.
References
- 1. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: HTH-01-091 Animal Model Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for controlling and monitoring the toxicity of HTH-01-091 in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), a protein kinase involved in cell cycle regulation, proliferation, and survival.[1] It functions by competing with ATP for the catalytic site of the MELK enzyme, thereby blocking its kinase activity and disrupting the phosphorylation cascade that promotes cancer cell growth.[1] this compound has also been shown to inhibit other kinases, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2, which should be considered when interpreting experimental results.[2]
Q2: What are the potential toxicities associated with this compound in animal models?
A2: While specific in vivo toxicity data for this compound is not extensively published, its mechanism of action as a mitotic checkpoint inhibitor suggests potential for on-target toxicities. Similar inhibitors have been associated with dose-limiting side effects such as body weight loss, gastrointestinal toxicities (diarrhea, mucositis), and hematological effects like neutropenia. These toxicities arise from the inhibition of cell division in rapidly proliferating normal tissues, such as the intestinal lining and bone marrow.
Q3: How can I establish a safe and effective dose for this compound in my animal model?
A3: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). This involves administering increasing doses of this compound to different cohorts of animals and closely monitoring for signs of toxicity. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight.
Q4: What clinical signs of toxicity should I monitor for in my animals?
A4: Daily monitoring of animals is crucial. Key signs of toxicity to observe include:
-
General Health: Changes in posture, activity level, grooming habits, and signs of pain or distress.
-
Body Weight: Daily measurement is essential, as significant weight loss is a primary indicator of toxicity.
-
Gastrointestinal Effects: Diarrhea, dehydration (assessed by skin turgor), and changes in fecal consistency.
-
Behavioral Changes: Lethargy, anorexia, or social withdrawal.
Troubleshooting Guides
Issue 1: Significant Body Weight Loss (>15%)
Possible Cause: The administered dose of this compound is too high and is causing systemic toxicity, likely impacting the gastrointestinal tract and overall metabolic function.
Troubleshooting Steps:
-
Dose Reduction: Immediately reduce the dose of this compound for subsequent administrations. Consider a dose de-escalation to a previously well-tolerated level.
-
Supportive Care:
-
Provide supplemental nutrition with high-calorie, palatable food or gel.
-
Ensure easy access to water and consider subcutaneous fluid administration (e.g., sterile saline) to combat dehydration.
-
-
Frequency of Dosing: If applicable, consider reducing the frequency of administration (e.g., from daily to every other day) to allow for recovery between doses.
-
Re-evaluate MTD: If significant weight loss is observed in a large portion of the cohort, it may be necessary to re-establish the MTD.
Issue 2: Severe Diarrhea
Possible Cause: this compound is likely causing damage to the rapidly dividing epithelial cells of the gastrointestinal tract, leading to mucositis and diarrhea.[3]
Troubleshooting Steps:
-
Symptomatic Treatment:
-
Dietary Modification: Switch to a softer, more easily digestible diet. The "BRAT" diet (bananas, rice, applesauce, toast) can be adapted for rodents.[4]
-
Dose Adjustment: Reduce the dose or alter the dosing schedule of this compound.
-
Gastrointestinal Protectants: Consider co-administration of agents that protect the mucosal lining, though this requires careful consideration of potential drug interactions.
Issue 3: Suspected Neutropenia
Possible Cause: As a mitotic inhibitor, this compound can suppress the proliferation of hematopoietic progenitor cells in the bone marrow, leading to a decrease in neutrophils.[6]
Troubleshooting Steps:
-
Blood Collection and Analysis:
-
Perform complete blood counts (CBCs) to quantify neutrophil levels. Blood can be collected via tail vein or saphenous vein at regular intervals.
-
-
Prophylactic Measures in High-Risk Studies:
-
Aseptic Technique: Maintain a sterile environment and handle animals with care to minimize the risk of opportunistic infections, to which neutropenic animals are highly susceptible.
-
Dose and Schedule Modification: Adjust the dose or schedule of this compound to allow for bone marrow recovery.
Experimental Protocols
Protocol 1: Acute Toxicity and Maximum Tolerated Dose (MTD) Determination
-
Animal Model: Select a suitable rodent model (e.g., BALB/c or C57BL/6 mice), with animals of the same sex and age.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
-
Dose Escalation:
-
Divide animals into cohorts of 3-5.
-
Start with a low dose and escalate in subsequent cohorts (e.g., using a modified Fibonacci sequence).
-
Administer this compound via the intended experimental route (e.g., intraperitoneal or oral).
-
-
Monitoring:
-
MTD Determination: The MTD is the highest dose that does not result in mortality, severe clinical signs, or >20% body weight loss.
Protocol 2: Monitoring and Management of Gastrointestinal Toxicity
-
Fecal Scoring:
-
Visually inspect and score feces daily based on a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, formed pellets; 2 = very soft, unformed feces; 3 = watery diarrhea).
-
-
Body Weight and Hydration:
-
Monitor body weight daily.
-
Assess hydration status daily by checking skin turgor.
-
-
Intervention:
-
If fecal score is ≥ 2 for two consecutive days, or if body weight loss exceeds 10%, initiate supportive care.
-
Provide a soft, palatable, high-calorie diet.
-
Administer 1-2 mL of sterile saline subcutaneously for dehydration.
-
Consult with a veterinarian regarding the use of anti-diarrheal medication.
-
Protocol 3: Assessment of Hematological Toxicity
-
Blood Collection:
-
Collect 50-100 µL of blood from the tail or saphenous vein into EDTA-coated tubes.
-
Perform baseline blood collection before the first dose.
-
Collect blood at regular intervals during the study (e.g., weekly) and at the study endpoint.
-
-
Complete Blood Count (CBC):
-
Use an automated hematology analyzer to determine counts of neutrophils, lymphocytes, platelets, and red blood cells.
-
-
Intervention for Severe Neutropenia:
-
If absolute neutrophil count (ANC) falls below a critical threshold (e.g., 500 cells/µL), consider dose interruption.
-
For studies where severe neutropenia is a predicted and managed outcome, G-CSF can be administered to stimulate neutrophil recovery.
-
Data Presentation
Table 1: Example of Dose-Escalation Toxicity Summary
| Dose (mg/kg) | Number of Animals | Mean Body Weight Change (%) | Incidence of Diarrhea | Mortality |
| 10 | 5 | -2.5 | 0/5 | 0/5 |
| 20 | 5 | -5.1 | 1/5 (mild) | 0/5 |
| 40 | 5 | -12.8 | 3/5 (moderate) | 0/5 |
| 80 | 5 | -21.3 | 5/5 (severe) | 2/5 |
Table 2: Example of Hematological Monitoring Data
| Treatment Group | Day 0 ANC (x10³/µL) | Day 7 ANC (x10³/µL) | Day 14 ANC (x10³/µL) |
| Vehicle Control | 2.5 ± 0.4 | 2.6 ± 0.5 | 2.4 ± 0.3 |
| This compound (20 mg/kg) | 2.6 ± 0.3 | 1.1 ± 0.2 | 1.8 ± 0.4 |
| This compound (40 mg/kg) | 2.4 ± 0.5 | 0.4 ± 0.1 | 0.9 ± 0.2 |
Data are presented as mean ± standard deviation. ANC = Absolute Neutrophil Count.
Visualizations
Signaling Pathways
References
- 1. What are MELK inhibitors and how do they work? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Chemotherapy-induced gastrointestinal toxicity: Pathogenesis and current management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. targetedonc.com [targetedonc.com]
- 5. wjgnet.com [wjgnet.com]
- 6. DSpace [researchrepository.universityofgalway.ie]
- 7. Treatment of chemotherapy-induced neutropenia in a rat model by using multiple daily doses of oral administration of G-CSF-containing nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Acute Toxicity Studies of Novel Anti-Melanoma Compounds Downregulators of hnRNPH1/H2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent Western blot results after HTH-01-091 treatment
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using HTH-01-091 in Western blotting experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent and selective inhibitor of maternal embryonic leucine zipper kinase (MELK).[1][2][3][4] It functions by binding to the ATP pocket of MELK in a competitive manner.[1][2]
Q2: How does this compound affect MELK protein levels?
A2: this compound has been shown to cause the degradation of MELK protein.[1][2][5] This is a crucial consideration for Western blot analysis, as a decrease in band intensity is the expected outcome for MELK protein.
Q3: What are the known off-target effects of this compound?
A3: While this compound is selective for MELK, it has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][3][6][7] These off-target effects could potentially influence signaling pathways and lead to unexpected bands in a Western blot.
Q4: I am not seeing a decrease in my MELK protein band after this compound treatment. What could be the issue?
A4: There are several possibilities. First, ensure the compound is properly dissolved and used at an effective concentration (typically in the low micromolar range).[1][2] Second, verify the treatment time is sufficient to induce degradation. Published studies have shown effects after as little as one hour.[1][2] Finally, confirm the integrity of your MELK antibody and the overall success of your Western blot procedure.
Q5: I am observing unexpected bands or changes in other proteins after this compound treatment. Why is this happening?
A5: This could be due to the off-target effects of this compound on other kinases, which might alter downstream signaling pathways.[6][7] It is also possible that the degradation of MELK itself influences the expression or stability of other proteins.
Troubleshooting Inconsistent Western Blot Results
This guide addresses common issues encountered when performing Western blotting after this compound treatment.
| Problem | Potential Cause | Suggested Solution |
| Weak or No MELK Signal (Untreated Control) | Insufficient protein loading. | Ensure accurate protein quantification and load an adequate amount of protein (typically 20-40 µg). |
| Poor antibody quality or incorrect dilution. | Use a validated MELK antibody and optimize the antibody dilution. | |
| Inefficient protein transfer. | Verify transfer efficiency using a Ponceau S stain. Optimize transfer time and voltage.[8] | |
| No Decrease in MELK Signal (this compound Treated) | Inactive this compound compound. | Ensure proper storage and handling of the compound. Prepare fresh stock solutions.[1] |
| Insufficient treatment concentration or duration. | Perform a dose-response and time-course experiment to determine the optimal conditions for MELK degradation in your cell line.[1][2] | |
| Cell line is resistant to this compound. | While this compound is broadly effective, cell-line specific differences may exist. | |
| High Background | Improper blocking. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C. Consider trying a different blocking agent (e.g., BSA instead of milk).[8] |
| Antibody concentration is too high. | Reduce the concentration of the primary or secondary antibody.[9][10] | |
| Insufficient washing. | Increase the number and duration of washes between antibody incubations.[8] | |
| Non-Specific Bands | Primary antibody is not specific enough. | Use a highly specific monoclonal antibody for MELK. Run a negative control (e.g., lysate from cells where MELK is knocked down) to confirm antibody specificity.[8] |
| Off-target effects of this compound. | Be aware of the known off-targets of this compound and consider if the unexpected bands correspond to any of these.[6][7] | |
| Protein degradation. | Add protease and phosphatase inhibitors to your lysis buffer to prevent sample degradation.[11] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of treatment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1][3] For treatment, dilute the stock solution in cell culture medium to the desired final concentration. A vehicle control (DMSO alone) should always be included.
-
Treatment: Remove the old medium from the cells and add the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired amount of time (e.g., 1, 6, 12, or 24 hours).
Protein Extraction
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS. Add RIPA buffer supplemented with protease and phosphatase inhibitors to the cells.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant (containing the protein) to a new tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford assay.
Western Blotting
-
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Gel Electrophoresis: Load equal amounts of protein into the wells of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against MELK (or other protein of interest) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using an imaging system.
Visualizations
Caption: Mechanism of this compound induced MELK degradation.
Caption: Standard Western blot experimental workflow.
Caption: Troubleshooting decision tree for Western blot after this compound treatment.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 3. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 4. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Western Blot Troubleshooting: 10 Common Problems and Solutions [synapse.patsnap.com]
- 9. bosterbio.com [bosterbio.com]
- 10. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 11. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: HTH-01-091 and Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using the MELK inhibitor HTH-01-091 in cell viability assays. Proper experimental design and awareness of potential compound-specific effects are crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with an IC50 of 10.5 nM.[1][2][3][4][5] It functions as an ATP-competitive inhibitor.[5][6] While highly selective for MELK, this compound has been shown to inhibit other kinases at higher concentrations, including PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2.[1][2][3][4] In some cellular contexts, treatment with this compound can lead to the degradation of the MELK protein.[2][3][4][7]
Q2: Can this compound interfere with common cell viability assays?
While there is no direct evidence of this compound interfering with specific cell viability assays, its mechanism of action and chemical properties suggest potential for interference with assays that rely on cellular metabolism, redox state, or ATP production. Researchers should be aware of these possibilities and implement appropriate controls.
Q3: Which cell viability assays are most susceptible to interference by small molecules like this compound?
Assays that are based on metabolic activity, such as those using tetrazolium salts (MTT, MTS, XTT, WST-1) or resazurin (alamarBlue), are most susceptible to interference. This is because compounds that affect cellular redox state or mitochondrial function can directly impact the reduction of the reporter dyes, leading to inaccurate readings.[8][9] Assays that measure ATP levels (e.g., CellTiter-Glo®) could also be affected if the compound influences cellular energy metabolism.
Q4: What are the recommended solvent and storage conditions for this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[1][2] For storage, the powder form should be kept at -20°C for up to 3 years.[2] In solvent, it is recommended to store at -80°C for up to 6 months or -20°C for up to 1 month.[2] Always refer to the manufacturer's specific instructions for the best storage practices.
Troubleshooting Guide
This guide addresses specific issues that may arise when using this compound in cell viability experiments.
Issue 1: Discrepancy between expected and observed anti-proliferative effects.
-
Possible Cause 1: Compound Solubility and Stability: this compound may precipitate out of solution at high concentrations or after prolonged incubation in cell culture media.[10]
-
Possible Cause 2: Cell Line-Specific Sensitivity: The anti-proliferative effects of this compound can vary significantly between different cell lines.[2][4]
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of concentrations to determine the IC50 for your specific cell line.
-
Review the literature to see if the sensitivity of your cell line to MELK inhibition has been previously reported.
-
-
-
Possible Cause 3: Off-Target Effects: At higher concentrations, this compound can inhibit other kinases, which may lead to unexpected biological responses.[1][2][3][4][6]
-
Troubleshooting Steps:
-
Use the lowest effective concentration of this compound to minimize off-target effects.
-
Consider using a structurally different MELK inhibitor as a control to confirm that the observed phenotype is due to MELK inhibition.[11]
-
-
Issue 2: Inconsistent results with tetrazolium-based (MTT, MTS) or resazurin-based viability assays.
-
Possible Cause 1: Direct Interference with Redox Dyes: this compound may have intrinsic reducing or oxidizing properties that can directly interact with the assay reagents, leading to false positive or false negative results.[9]
-
Troubleshooting Steps:
-
Perform a cell-free control experiment by adding this compound to the assay medium without cells to see if it directly reduces the tetrazolium salt or resazurin.
-
If interference is observed, consider using a non-enzymatic viability assay, such as one that measures ATP content (e.g., CellTiter-Glo®) or cell number (e.g., crystal violet staining).
-
-
-
-
Troubleshooting Steps:
-
Validate your findings with an alternative viability assay that has a different detection principle (e.g., measuring membrane integrity with a trypan blue exclusion assay or a fluorescent dye-based assay).
-
Correlate the viability assay results with direct cell counting or imaging to confirm the anti-proliferative effect.
-
-
Issue 3: High background signal in luminescence-based viability assays (e.g., CellTiter-Glo®).
-
Possible Cause: Intrinsic Luminescence of the Compound: Some small molecules can auto-fluoresce or auto-luminesce, leading to a high background signal.
-
Troubleshooting Steps:
-
Run a control experiment with this compound in the assay buffer without cells to measure any intrinsic luminescence.
-
If the compound exhibits a significant signal, subtract the background reading from your experimental wells.
-
If the background is too high, consider using a viability assay with a different readout, such as fluorescence or colorimetry.
-
-
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | IC50 (nM) |
| MELK | 10.5[2] |
| PIM1 | 60.6[2] |
| DYRK4 | 41.8[2] |
| mTOR | 632[2] |
| CDK7 | 1230[2] |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines
| Cell Line | IC50 (µM) after 3 days |
| MDA-MB-468 | 4.00[2][4] |
| BT-549 | 6.16[2][4] |
| HCC70 | 8.80[2][4] |
| ZR-75-1 | >10[2][4] |
| MCF7 | 8.75[2][4] |
| T-47D | 3.87[2][4] |
Experimental Protocols
Protocol 1: General Cell Viability Assay Workflow
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[14]
-
Compound Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Assay Reagent Addition: Add the cell viability assay reagent (e.g., MTS, resazurin, or CellTiter-Glo®) to each well according to the manufacturer's protocol.
-
Incubation (for metabolic assays): Incubate the plate for the recommended time to allow for color or signal development.
-
Signal Measurement: Read the absorbance, fluorescence, or luminescence using a plate reader at the appropriate wavelength.
-
Data Analysis: Subtract the background, normalize the data to the vehicle control, and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell-Free Interference Control
-
Prepare a 96-well plate with the same serial dilutions of this compound in cell culture medium as used in the main experiment, but do not add any cells.
-
Add the cell viability assay reagent to each well.
-
Incubate and measure the signal as you would for the cell-based assay.
-
Any signal detected in the absence of cells indicates direct interference of this compound with the assay reagents.
Visualizations
Caption: this compound inhibits MELK, leading to downstream effects that suppress cell proliferation.
Caption: Standard workflow for assessing cell viability after treatment with this compound.
Caption: A logical workflow for troubleshooting inconsistent cell viability assay results.
References
- 1. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 2. file.medchemexpress.eu [file.medchemexpress.eu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 5. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Cellular redox pathways as a therapeutic target in the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
- 12. Discovery of Mitochondrial Transcription Inhibitors Active in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Enhanced mitochondrial fission inhibits triple-negative breast cancer cell migration through an ROS-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of MELK Inhibitors: HTH-01-091 vs. OTSSP167
For Researchers, Scientists, and Drug Development Professionals
Maternal embryonic leucine zipper kinase (MELK) has emerged as a promising therapeutic target in oncology due to its role in tumor progression and maintenance of cancer stem cells. This guide provides a detailed comparative analysis of two prominent MELK inhibitors, HTH-01-091 and OTSSP167, summarizing their performance based on available experimental data.
At a Glance: Key Differences
| Feature | This compound | OTSSP167 |
| Primary Target | MELK | MELK |
| Potency (MELK IC50) | 10.5 nM[1] | 0.41 nM[2] |
| Kinase Selectivity | Highly Selective | Broad Spectrum |
| Clinical Development | Preclinical | Phase I/II Clinical Trials[3][4] |
Biochemical Potency and Selectivity
A critical differentiator between this compound and OTSSP167 is their kinase selectivity profile. While both are potent MELK inhibitors, this compound demonstrates a significantly higher degree of selectivity.
Table 1: Biochemical IC50 Values against MELK
| Inhibitor | MELK IC50 (nM) |
| This compound | 10.5[1] |
| OTSSP167 | 0.41[2] |
Table 2: Kinase Selectivity Profile
| Inhibitor | Kinases Inhibited >90% at 1 µM | Notable Off-Targets |
| This compound | 4% of 141 kinases tested[5] | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][5] |
| OTSSP167 | 67% of 141 kinases tested[5] | Aurora B, BUB1, Haspin, MAP2K7[6][7] |
The broader kinase inhibition profile of OTSSP167 may contribute to its cellular effects but also complicates its use as a specific probe for MELK function. In contrast, this compound's higher selectivity makes it a more suitable tool for dissecting the specific roles of MELK.
Cellular Activity
Both inhibitors have demonstrated anti-proliferative effects in various cancer cell lines. However, the cellular potency of this compound appears to be lower than its biochemical potency might suggest, whereas OTSSP167 maintains low nanomolar efficacy in cellular assays.
Table 3: Cellular IC50 Values in Selected Cancer Cell Lines
| Cell Line | Cancer Type | This compound IC50 | OTSSP167 IC50 (nM) |
| MDA-MB-468 | Triple-Negative Breast Cancer | 4.00 µM[8] | - |
| BT-549 | Triple-Negative Breast Cancer | 6.16 µM[8] | - |
| A549 | Lung Cancer | - | 6.7[2][9] |
| T47D | Breast Cancer | 3.87 µM[8] | 4.3[2][9] |
| DU4475 | Breast Cancer | - | 2.3[2][9] |
| 22Rv1 | Prostate Cancer | - | 6.0[2][9] |
| KOPT-K1 | T-cell Acute Lymphoblastic Leukemia | - | 11-12[6] |
Mechanism of Action and Signaling Pathways
Both this compound and OTSSP167 are ATP-competitive inhibitors of MELK. Inhibition of MELK disrupts downstream signaling pathways involved in cell cycle progression, proliferation, and survival. OTSSP167 has been shown to inhibit the phosphorylation of MELK substrates such as PSMA1 and DBNL[2][9]. Due to its broader selectivity, OTSSP167 also impacts other pathways, including the MAP2K7-JNK and mTOR pathways[6].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
In Vitro Kinase Assay (Radiometric)
This assay is used to determine the direct inhibitory effect of a compound on the kinase activity of a purified enzyme.
Protocol:
-
A recombinant MELK protein (e.g., 0.4 µg) is mixed with a substrate (e.g., 5 µg of a generic substrate like myelin basic protein or a specific substrate) in a kinase buffer. The buffer typically contains 30 mM Tris-HCl (pH 7.5), 10 mM DTT, 40 mM NaF, 10 mM MgCl2, and 0.1 mM EGTA[2][9].
-
The inhibitor (this compound or OTSSP167), dissolved in DMSO, is added to the reaction mixture at various concentrations. A DMSO-only control is also prepared.
-
The kinase reaction is initiated by adding a mixture of cold ATP (e.g., 50 µM) and radiolabeled [γ-32P]ATP (e.g., 10 µCi)[2][9].
-
The reaction is incubated for a set time (e.g., 30 minutes) at a specific temperature (e.g., 30°C)[2][9].
-
The reaction is terminated by adding SDS sample buffer and boiling for 5 minutes[2][9].
-
The samples are then separated by SDS-PAGE.
-
The gel is dried, and the incorporation of the radiolabel into the substrate is visualized by autoradiography[2][9]. The intensity of the signal corresponds to the kinase activity.
-
IC50 values are calculated from the dose-response curves.
Cell Proliferation/Viability Assay (MTT/XTT)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Protocol:
-
Cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight[10].
-
The cells are then treated with a range of concentrations of the inhibitor (this compound or OTSSP167) or a vehicle control (DMSO).
-
The plates are incubated for a specified period (e.g., 72 hours)[2].
-
After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a similar tetrazolium salt (like XTT) is added to each well.
-
The plates are incubated for an additional period (e.g., 1-4 hours) to allow viable cells to metabolize the MTT into formazan crystals[11].
-
A solubilization solution (e.g., DMSO or a detergent-based buffer) is added to dissolve the formazan crystals, resulting in a colored solution[11].
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm for MTT)[11].
-
The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control, and IC50 values are determined.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate and can be used to assess the effect of inhibitors on the expression and phosphorylation status of proteins in the MELK signaling pathway.
Protocol:
-
Cells are treated with the inhibitor or vehicle control for a specified time.
-
The cells are then lysed using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are mixed with SDS-PAGE loading buffer and denatured by boiling.
-
The protein samples are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the target protein (e.g., anti-MELK, anti-phospho-FOXM1, etc.).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore that recognizes the primary antibody.
-
The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate for HRP) and an imaging system.
Conclusion
This compound and OTSSP167 are both potent inhibitors of MELK, but they exhibit distinct profiles that make them suitable for different research and therapeutic applications.
-
This compound is a highly selective tool compound, ideal for basic research aimed at elucidating the specific functions of MELK without the confounding effects of off-target inhibition. Its lower cellular potency in some contexts warrants further investigation.
-
OTSSP167 , with its broader kinase inhibition profile, has shown significant anti-tumor activity in preclinical and early clinical settings. Its polypharmacology may contribute to its efficacy but also presents challenges in attributing its effects solely to MELK inhibition.
The choice between these two inhibitors will depend on the specific goals of the research or clinical application. For studies requiring precise targeting of MELK, this compound is the superior choice. For therapeutic development where a broader anti-cancer activity is desired, the multi-targeted approach of OTSSP167 may be more advantageous.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. cdn.origene.com [cdn.origene.com]
- 5. researchgate.net [researchgate.net]
- 6. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. OTSSP167 Abrogates Mitotic Checkpoint through Inhibiting Multiple Mitotic Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.eu [file.medchemexpress.eu]
- 9. OTSSP167 | MELK | TargetMol [targetmol.com]
- 10. jrmds.in [jrmds.in]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparing the selectivity profile of HTH-01-091 to other kinase inhibitors
For Immediate Release
BOSTON, MA – A new comparative guide released today offers researchers, scientists, and drug development professionals an in-depth look at the kinase selectivity profile of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK). The guide provides a detailed comparison with other known kinase inhibitors, supported by experimental data, to aid in the evaluation and application of this compound in preclinical research.
This compound is a potent, ATP-competitive MELK inhibitor with an IC50 of 10.5 nM.[1] Its selectivity is a key attribute, distinguishing it from other MELK inhibitors. This guide summarizes its performance against a panel of kinases and compares it to other inhibitors such as OTSSP167, NVS-MELK8a, and JW-7-25-1.
Quantitative Selectivity Profile of Kinase Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and other kinase inhibitors against a panel of kinases. Lower values indicate higher potency.
| Kinase | This compound IC50 (nM) | OTSSP167 IC50 (nM) | NVS-MELK8a IC50 (nM) | JW-7-25-1 IC50 (nM) |
| MELK | 10.5 [1] | 0.41 [2] | 2 [2] | 5.0 [2] |
| PIM1 | 60.6 | - | - | - |
| PIM2 | - | - | - | - |
| PIM3 | - | - | - | - |
| RIPK2 | - | - | - | - |
| DYRK3 | - | - | - | - |
| smMLCK | - | - | - | - |
| CLK2 | - | - | - | - |
| mTOR | 632[1] | 35.7[1] | - | 12.3[1] |
| PIK3CA | 962[1] | 66.5[1] | - | 5.5[1] |
| CDK7 | 1230[1] | 49.1[1] | - | 63.4[1] |
| Aurora B | - | ~25[3] | - | - |
| MAP2K7 | - | 160[3] | - | - |
Notably, while OTSSP167 is a more potent MELK inhibitor, it demonstrates significant off-target effects, inhibiting a large percentage of the kinome at a 1 µM concentration.[1][4] In contrast, this compound is markedly more selective, inhibiting only 4% of a 141-kinase panel by more than 90% at a 1 µM concentration.[1][4] this compound also shows significantly reduced inhibition of off-target kinases like mTOR, PIK3CA, and CDK7 compared to the initial lead compound, JW-7-25-1.[1] NVS-MELK8a is another highly selective MELK inhibitor.[5]
Experimental Methodologies
The determination of kinase inhibitor selectivity profiles relies on a variety of robust experimental techniques. Below are detailed overviews of the key methodologies used to generate the data in this guide.
Radiometric Kinase Assay
This traditional and highly sensitive method directly measures the transfer of a radiolabeled phosphate from ATP to a kinase substrate.
Principle: The assay utilizes ATP with a radioactive γ-phosphate (³²P or ³³P). In the presence of an active kinase, this radiolabeled phosphate is transferred to a specific peptide or protein substrate. The phosphorylated substrate is then separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper which binds the substrate. The amount of radioactivity incorporated into the substrate is then quantified using a scintillation counter or phosphorimager, providing a direct measure of kinase activity. Inhibition is determined by measuring the reduction in substrate phosphorylation in the presence of the test compound.
Workflow:
-
Reaction Setup: A reaction mixture is prepared containing the kinase, its specific substrate, a buffer solution, and the kinase inhibitor at various concentrations.
-
Initiation: The reaction is initiated by the addition of a mix of non-radioactive ("cold") ATP and γ-³²P- or γ-³³P-labeled ("hot") ATP.
-
Incubation: The reaction is allowed to proceed for a defined period at a controlled temperature.
-
Termination: The reaction is stopped, often by the addition of an acid.
-
Separation: An aliquot of the reaction mixture is spotted onto a phosphocellulose filter paper. The filter is then washed multiple times to remove unreacted radiolabeled ATP.
-
Quantification: The radioactivity retained on the filter paper, corresponding to the phosphorylated substrate, is measured.
References
- 1. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 2. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Antileukemic properties of the kinase inhibitor OTSSP167 in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating MELK Inhibition in Cells: A Comparative Guide to HTH-01-091
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HTH-01-091, a potent and selective inhibitor of Maternal Embryonic Leucine Zipper Kinase (MELK), with other known MELK inhibitors. This guide synthesizes experimental data to validate the cellular inhibition of MELK by this compound and offers detailed protocols for key validation assays.
Maternal Embryonic Leucine Zipper Kinase (MELK) is a serine/threonine kinase implicated in various cellular processes, including cell cycle regulation, proliferation, and apoptosis. Its overexpression in several cancers has made it an attractive target for therapeutic intervention. This compound has emerged as a valuable tool compound for studying MELK function due to its high potency and improved selectivity over previous inhibitors.
Comparative Analysis of MELK Inhibitors
The efficacy of a kinase inhibitor is determined by its potency, selectivity, and cellular activity. Below is a comparative summary of this compound and other well-characterized MELK inhibitors, OTSSP167 and NVS-MELK8a.
| Inhibitor | In Vitro IC50 (nM) | Cellular MELK Engagement | Antiproliferative IC50 (µM) - MDA-MB-468 cells (3-day assay) | Kinase Selectivity Profile |
| This compound | 10.5[1][2][3][4] | Induces MELK degradation[1] | 4.00[1] | High selectivity; at 1 µM, inhibits only 4% of 141 kinases by over 90%[5][6]. Off-targets include PIM1/2/3, RIPK2, DYRK3, smMLCK, and CLK2[1][2][3][5]. |
| OTSSP167 | 0.41[2] | - | 0.014[6] | Poor selectivity; at 1 µM, inhibits 67% of 141 kinases by over 90%[5][6]. |
| NVS-MELK8a | 2[2][4] | Highly selective MELK engagement in cells[7][8][9] | 5.41[6] | High selectivity; identified as a highly selective MELK inhibitor in cell-based proteomics[7][8][9]. |
| MELK-T1 | Comparable to this compound and NVS-MELK8a | Induces MELK degradation[10] | >10[6] | Good selectivity.[6] |
Experimental Validation of this compound in Cells
Validating the inhibitory action of this compound on MELK within a cellular context is crucial. The following are key experiments to confirm target engagement and downstream functional effects.
Cellular Target Engagement: MELK Degradation
A key cellular effect of this compound is the induction of MELK protein degradation. This can be assessed by Western blotting.
Experimental Workflow:
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 4. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 7. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometry-based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Cross-validation of HTH-01-091 results with genetic approaches (e.g., CRISPR/siRNA)
Comparison Guide: Cross-Validation of HTH-01-091 Results with Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the small molecule inhibitor this compound with genetic methods, specifically CRISPR/Cas9 and siRNA, for the validation of its target, Maternal Embryonic Leucine Zipper Kinase (MELK). Robust target validation is critical in drug discovery, and cross-validation with orthogonal approaches provides the highest level of confidence in experimental outcomes.
Introduction to Target Validation Approaches
This compound: A potent and selective small molecule inhibitor of MELK, a serine/threonine kinase implicated in cancer cell proliferation and survival.[1][2] this compound is cell-permeable, binds to MELK in an ATP-competitive manner, and has been shown to induce MELK degradation.[1][3][4] While selective, it also exhibits inhibitory activity against other kinases such as PIM1/2/3, RIPK2, and DYRK3, which must be considered when interpreting phenotypic data.[1][3][5]
Genetic Approaches (CRISPR/siRNA): These methods directly manipulate the gene or its transcript to ablate protein function, offering high specificity.
-
CRISPR/Cas9: Allows for permanent gene knockout by introducing double-strand breaks, leading to the complete and permanent absence of the target protein.
-
siRNA (Small interfering RNA): Mediates the degradation of specific mRNA molecules, leading to a transient "knockdown" of protein expression.[6]
Combining chemical and genetic perturbations is a powerful strategy for thorough preclinical target validation.[5][7]
Quantitative Data Comparison
The following table summarizes the key performance characteristics of this compound compared to CRISPR/Cas9 and siRNA for MELK target validation.
| Feature | This compound (Small Molecule Inhibitor) | CRISPR/Cas9 (Gene Knockout) | siRNA (Gene Knockdown) |
| Primary Target | MELK (Maternal Embryonic Leucine Zipper Kinase)[1] | Gene encoding MELK | mRNA transcript of MELK |
| Mechanism | ATP-competitive inhibition of kinase activity; induces protein degradation[1][3] | Permanent gene disruption via DNA double-strand break | Transient mRNA degradation[6] |
| Effect on Target | Inhibition of function & protein removal | Complete loss of protein expression | Reduced protein expression |
| IC50 (MELK) | 10.5 nM[2][3][8] | N/A | N/A |
| Speed of Onset | Fast (minutes to hours)[1] | Slower (days to weeks for stable clone selection) | Moderate (24-72 hours)[6] |
| Duration of Effect | Reversible; depends on compound half-life and clearance | Permanent and heritable | Transient (typically 3-7 days) |
| Known Off-Targets | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2[1][5] | Potential for off-target DNA cleavage; can be minimized with high-fidelity Cas9 variants | "Seed region" mediated off-target mRNA degradation[9] |
| Key Advantage | Dose-dependent control, temporal flexibility, clinically relevant modality | Complete and permanent loss-of-function phenotype | Rapid, transient, and cost-effective for screening |
| Key Limitation | Potential for off-target effects that can confound results[5] | Potential for cellular compensation; laborious to generate stable cell lines | Incomplete knockdown; potential for off-target effects[9] |
Signaling Pathway and Validation Workflows
Visualizing the underlying biological and experimental logic is key to designing robust validation studies.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 5. researchgate.net [researchgate.net]
- 6. Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 9. Comparison of siRNA-induced off-target RNA and protein effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Novel MELK Inhibitors: Benchmarking HTH-01-091
For Researchers, Scientists, and Drug Development Professionals
Maternal Embryonic Leucine Zipper Kinase (MELK) has emerged as a promising therapeutic target in various cancers due to its role in tumor progression and resistance. This guide provides an objective comparison of the novel MELK inhibitor, HTH-01-091, against other leading inhibitors, supported by experimental data.
Performance Benchmark: this compound vs. Competitors
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other notable MELK inhibitors: OTSSP167, NVS-MELK8a, and MELK-T1.
Table 1: Biochemical Potency (IC50, nM)
| Inhibitor | MELK | PIM1 | PIM2 | PIM3 | RIPK2 | DYRK3 | smMLCK | CLK2 |
| This compound | 10.5 [1][2] | 60.6[3] | - | - | Yes | Yes | Yes | Yes |
| OTSSP167 | 0.41[4] | - | - | - | - | - | - | - |
| NVS-MELK8a | 2[5][6] | - | - | - | - | - | - | - |
| MELK-T1 | 37[7][8] | - | - | - | - | - | - | - |
Table 2: Kinase Selectivity
| Inhibitor | Method | Concentration | % of Kinases Inhibited >90% |
| This compound | ICKP Panel | 1 µM | 4% [1] |
| OTSSP167 | ICKP Panel | 1 µM | 67%[1] |
| NVS-MELK8a | Kinase Panel | 1 µM | Inhibited only 7 off-target kinases >85%[6] |
Table 3: Anti-proliferative Activity in Breast Cancer Cell Lines (IC50, µM)
| Inhibitor | MDA-MB-468 | BT-549 | HCC70 | ZR-75-1 | MCF7 | T-47D |
| This compound (3-day) | 4.00 | 6.16 | 8.80 | >10 | 8.75 | 3.87 |
| NVS-MELK8a | ~0.06 | - | - | - | 1.2 | - |
Data for this compound from a 3-day antiproliferation assay.[3] Data for NVS-MELK8a is also from cell growth inhibition assays.[6] Note: Direct comparison of antiproliferative IC50 values should be made with caution due to potential variations in experimental conditions.
Experimental Methodologies
Detailed protocols for the key experiments cited in this guide are outlined below.
Biochemical Kinase Inhibition Assay (Z'-LYTE™)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
-
Principle: The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme format that measures the differential sensitivity of phosphorylated and non-phosphorylated peptides to proteolytic cleavage.[9][10][11] A FRET peptide substrate is used, which, when phosphorylated by the kinase, is protected from cleavage by a development reagent. Inhibition of the kinase results in a higher proportion of non-phosphorylated, cleaved peptide, leading to a change in the FRET signal.
-
Procedure:
-
The kinase, FRET peptide substrate, and ATP are combined in a well of a 384-well plate.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The kinase reaction is allowed to proceed for a defined period.
-
A development reagent containing a site-specific protease is added.
-
After incubation, the fluorescence is read at two wavelengths (for the donor and acceptor fluorophores of the FRET pair).
-
The ratio of the two fluorescence signals is used to calculate the percent of phosphorylation.
-
IC50 values are determined by plotting the percent phosphorylation against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[9]
-
Kinase Selectivity Profiling (ICKP Panel)
This method assesses the selectivity of a kinase inhibitor by testing it against a large panel of kinases.
-
Principle: The International Center for Kinase Profiling (ICKP) utilizes radiometric kinase assays to measure the activity of a panel of 141 kinases in the presence of the inhibitor.[1]
-
Procedure:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM) against each kinase in the panel.
-
Kinase reactions are performed with a radioactive ATP isotope (e.g., [γ-³³P]ATP) and a specific substrate for each kinase.
-
The amount of radioactivity incorporated into the substrate is measured, which corresponds to the kinase activity.
-
The percent inhibition for each kinase is calculated by comparing the activity in the presence of the inhibitor to a control reaction without the inhibitor.
-
Cell-Based Kinase Inhibitor Selectivity Profiling (MIB/MS)
Multiplexed Kinase Inhibitor Beads/Mass Spectrometry (MIB/MS) is a chemical proteomics technique used to profile the selectivity of kinase inhibitors within a cellular context.[12][13]
-
Principle: Kinase inhibitors are immobilized on beads to create an affinity matrix. When a cell lysate is passed over these beads, kinases that are not bound by the free inhibitor in the lysate will bind to the immobilized inhibitors and be captured.[14] The captured kinases are then identified and quantified by mass spectrometry.
-
Procedure:
-
Cells are treated with the kinase inhibitor or a vehicle control (DMSO).
-
The cells are lysed, and the lysates are incubated with the multiplexed inhibitor beads.
-
The beads are washed to remove non-specifically bound proteins.
-
The bound kinases are eluted and digested into peptides.
-
The peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
The abundance of each captured kinase in the inhibitor-treated sample is compared to the control to determine the inhibitor's targets.
-
Cell Proliferation Assay (MTT/Resazurin)
These colorimetric or fluorometric assays are used to assess the effect of a compound on cell viability and proliferation.
-
Principle:
-
MTT Assay: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[15][16] The amount of formazan produced is proportional to the number of viable cells.
-
Resazurin Assay: Resazurin, a blue and non-fluorescent dye, is reduced to the pink and highly fluorescent resorufin by metabolically active cells.[17][18]
-
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with the inhibitor at various concentrations for a specified period (e.g., 3 days).
-
The MTT or resazurin reagent is added to each well and incubated.
-
For the MTT assay, a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
The results are used to calculate the IC50 value for anti-proliferative activity.
-
Signaling Pathway and Experimental Workflow Diagrams
MELK Signaling Pathway
Maternal Embryonic Leucine Zipper Kinase (MELK) is implicated in various oncogenic signaling pathways, influencing cell cycle progression, proliferation, and apoptosis.[5][6][19]
Caption: Overview of the MELK signaling pathway in cancer.
Experimental Workflow for Inhibitor Benchmarking
The following diagram illustrates the general workflow for comparing the performance of novel MELK inhibitors.
Caption: Workflow for benchmarking novel MELK inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 3. pubcompare.ai [pubcompare.ai]
- 4. MELK (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Mass spectrometry–based selectivity profiling identifies a highly selective inhibitor of the kinase MELK that delays mitotic entry in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bitesizebio.com [bitesizebio.com]
- 15. Comparison of Different Methods for Determining Cell Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. MTT assay protocol | Abcam [abcam.com]
- 17. Alternatives to MTT Assay in Cell Viability Assessments - 4B [albergueweb1.uva.es]
- 18. Cell viability assays | Abcam [abcam.com]
- 19. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Comparison of HTH-01-091 and Other PIM Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of constitutively active serine/threonine kinases, comprising three isoforms: PIM1, PIM2, and PIM3. Overexpressed in a multitude of hematological malignancies and solid tumors, PIM kinases play a crucial role in regulating cell survival, proliferation, and apoptosis, making them attractive targets for cancer therapy. This guide provides a head-to-head comparison of HTH-01-091, a known Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor with significant PIM kinase activity, against other prominent PIM kinase inhibitors. The following sections present a comprehensive analysis of their biochemical potency, selectivity, and cellular activity, supported by experimental data and detailed methodologies.
Biochemical Potency of PIM Kinase Inhibitors
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported biochemical IC50 values of this compound and other selected PIM kinase inhibitors against the three PIM isoforms. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in assay conditions.
| Inhibitor | PIM1 IC50 (nM) | PIM2 IC50 (nM) | PIM3 IC50 (nM) | Primary Target(s) |
| This compound | 60.6[1][2] | Inhibits[1][2][3][4] | Inhibits[1][2][3][4] | MELK, PIM1/2/3[1][2][3][4] |
| SGI-1776 | 7[5] | 363[5] | 69[5] | PIM1/2/3, FLT3 |
| AZD1208 | 0.4 | 5.0 | 1.9 | Pan-PIM |
| PIM447 (LGH447) | 0.024 (and 0.095 for PIM2)[6] | Pan-PIM | ||
| INCB053914 | 0.24 | 30.0 | 0.12 | Pan-PIM |
Kinase Selectivity Profile
A crucial aspect of a kinase inhibitor's utility is its selectivity. A highly selective inhibitor minimizes off-target effects, potentially leading to a better safety profile.
This compound was initially developed as a potent and selective inhibitor of MELK (IC50 = 10.5 nM)[1][2][3]. However, subsequent profiling revealed significant activity against other kinases. In a panel of 141 kinases, this compound at a concentration of 1 µM was found to inhibit only 4% of the kinases by more than 90%[1][2][3][4]. Notably, among the off-targets, PIM1, PIM2, and PIM3 were inhibited more potently than MELK itself in this screening panel[3]. Besides the PIM kinase family, other kinases inhibited by this compound include RIPK2, DYRK3, smMLCK, and CLK2[1][2][3][4].
In contrast, other pan-PIM inhibitors have been specifically designed to target all three PIM isoforms with high potency. The selectivity of these inhibitors varies, with some also exhibiting activity against other kinases, such as FLT3 in the case of SGI-1776[5]. A comprehensive head-to-head selectivity screen of this compound against a broad panel of kinases alongside other PIM inhibitors under identical experimental conditions would be necessary for a definitive comparative assessment.
Cellular Activity
The efficacy of an inhibitor in a cellular context is a key indicator of its potential therapeutic value. The following table summarizes the reported cellular activities of this compound and other PIM kinase inhibitors in various cancer cell lines.
| Inhibitor | Cell Line | Cancer Type | Cellular Potency (IC50/GI50) |
| This compound | MDA-MB-468 | Breast Cancer | 4.00 µM[1][2] |
| BT-549 | Breast Cancer | 6.16 µM[1][2] | |
| HCC70 | Breast Cancer | 8.80 µM[1][2] | |
| T-47D | Breast Cancer | 3.87 µM[1][2] | |
| SGI-1776 | MOLM-13 | Acute Myeloid Leukemia | ~1 µM (inhibition of RNA synthesis)[5] |
| INCB053914 | KMS-12-BM | Multiple Myeloma | 134 nM (inhibition of BAD phosphorylation)[6] |
| PIM447 | Multiple Myeloma Cell Lines | Multiple Myeloma | GI50 < 1 µM in 14 cell lines[6] |
This compound has demonstrated anti-proliferative activity in a panel of breast cancer cell lines, with IC50 values in the low micromolar range[1][2]. Other PIM kinase inhibitors have been extensively evaluated in hematological malignancy models, where PIM kinases are frequently overexpressed. For instance, INCB053914 and PIM447 show potent inhibition of cell proliferation and downstream signaling in multiple myeloma cell lines[6]. Direct comparative studies of this compound in these hematological cancer models are needed to fully assess its potential as a PIM-targeted therapeutic in this context.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the biological context and experimental approaches, the following diagrams illustrate the PIM kinase signaling pathway and a typical experimental workflow for inhibitor characterization.
Caption: PIM Kinase Signaling Pathway.
Caption: Experimental Workflow for PIM Kinase Inhibitor Characterization.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of PIM kinase inhibitors, detailed experimental protocols for key assays are provided below.
In Vitro Kinase Assay (LanthaScreen® Eu Kinase Binding Assay)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding of an inhibitor to the kinase of interest.
-
Materials:
-
Purified, recombinant PIM1, PIM2, or PIM3 kinase
-
Europium-labeled anti-tag antibody
-
Alexa Fluor® 647-labeled kinase tracer
-
Test inhibitor (e.g., this compound)
-
Kinase buffer
-
384-well assay plates
-
-
Procedure:
-
Prepare a serial dilution of the test inhibitor in DMSO.
-
In a 384-well plate, add the test inhibitor.
-
Add a mixture of the kinase and the Eu-labeled antibody.
-
Add the Alexa Fluor® 647-labeled tracer to initiate the binding reaction.
-
Incubate the plate at room temperature for 1 hour.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm) and plot against the inhibitor concentration to determine the IC50 value.
-
Radiometric Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.
-
Materials:
-
Purified, recombinant PIM1, PIM2, or PIM3 kinase
-
Peptide or protein substrate (e.g., PIMtide)
-
[γ-³²P]ATP
-
Kinase reaction buffer
-
Test inhibitor
-
Phosphocellulose paper
-
Scintillation counter
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.
-
Add the test inhibitor at various concentrations.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate at 30°C for a defined period.
-
Spot a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the paper to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Plot the remaining kinase activity against the inhibitor concentration to determine the IC50 value.
-
Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies the number of viable cells in culture based on the amount of ATP present.
-
Materials:
-
Cancer cell line of interest (e.g., MOLM-13, MM.1S)
-
Cell culture medium
-
Test inhibitor
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well plates
-
Luminometer
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a serial dilution of the test inhibitor for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Plot the percentage of viable cells against the inhibitor concentration to determine the GI50 or IC50 value.
-
Conclusion
This compound, while primarily identified as a MELK inhibitor, demonstrates significant inhibitory activity against all three PIM kinase isoforms. Its biochemical potency against PIM1 is in the nanomolar range, and it exhibits a relatively selective profile in broader kinase screens. However, when compared to dedicated pan-PIM inhibitors such as INCB053914 and PIM447, this compound's potency against PIM kinases appears to be less pronounced. Furthermore, the cellular activity of this compound has been primarily characterized in breast cancer cell lines, while many potent PIM inhibitors have shown significant efficacy in hematological malignancy models.
For researchers in drug development, this compound represents an interesting chemical scaffold with dual MELK and PIM inhibitory activity, which could be exploited in specific cancer contexts. However, for studies focused specifically on the role of PIM kinases, more potent and selective inhibitors are available. This guide provides a foundation for the informed selection of PIM kinase inhibitors for further investigation and highlights the importance of comprehensive, head-to-head comparisons in preclinical drug evaluation. Future studies directly comparing the biochemical and cellular activities of this compound with other PIM inhibitors under standardized conditions are warranted to fully elucidate its potential as a PIM-targeting agent.
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview of pim kinase as a target in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
HTH-01-091: An In Vitro and In Vivo Efficacy Comparison Guide for a Novel MELK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Maternal Embryonic Leucine Zipper Kinase (MELK) inhibitor, HTH-01-091, with alternative MELK inhibitors. The focus is on presenting available in vitro and in vivo efficacy data to aid in the evaluation of this compound for cancer research and development. While extensive in vitro data characterizes this compound as a potent and selective MELK inhibitor, publicly available in vivo efficacy studies are currently limited. Therefore, this guide leverages data from the well-characterized MELK inhibitor, OTSSP167, as a benchmark for potential in vivo applications.
In Vitro Efficacy: this compound and Alternatives
This compound demonstrates high potency against MELK kinase in vitro, with an IC50 value of 10.5 nM.[1] Its efficacy has been further evaluated through anti-proliferative assays in various breast cancer cell lines.
Table 1: In Vitro IC50 Values of MELK Inhibitors
| Compound | Target | IC50 (nM) |
| This compound | MELK | 10.5 [1] |
| OTSSP167 | MELK | 0.41 |
| NVS-MELK8a | MELK | 2 |
| JW-7-25-1 | MELK | 5.0 |
Table 2: Anti-proliferative Activity of this compound in Breast Cancer Cell Lines (3-Day Assay)
| Cell Line | IC50 (µM) |
| MDA-MB-468 | 4.00[1] |
| BT-549 | 6.16[1] |
| HCC70 | 8.80[1] |
| ZR-75-1 | >10[1] |
| MCF7 | 8.75[1] |
| T-47D | 3.87[1] |
In vitro studies also indicate that this compound is cell-permeable and leads to the degradation of MELK protein in a dose-dependent manner.[1][2] Furthermore, kinase profiling has shown this compound to be more selective than other inhibitors like OTSSP167. At a concentration of 1 µM, this compound inhibited only 4% of a panel of 141 kinases by over 90%, whereas OTSSP167 inhibited 67% of the same kinases.[3]
In Vivo Efficacy: A Comparative Look at OTSSP167
As of the latest available data, specific in vivo studies demonstrating the tumor growth inhibitory effects of this compound in animal models have not been published. However, the extensive in vivo research on the alternative MELK inhibitor, OTSSP167, provides valuable insights into the potential anti-cancer efficacy of targeting MELK in a living system.
OTSSP167 has shown significant tumor growth suppression in various xenograft models, including those for breast, lung, prostate, and pancreatic cancers. It has also demonstrated efficacy in patient-derived xenograft (PDX) models of T-cell acute lymphoblastic leukemia (T-ALL), neuroblastoma, and glioblastoma.
Table 3: Summary of In Vivo Efficacy of OTSSP167 in Xenograft Models
| Cancer Type | Model | Dosing & Administration | Key Findings |
| T-ALL | Cell-based & Patient-derived xenografts | 10 mg/kg, daily | Controlled leukemia burden, prolonged survival |
| Neuroblastoma | Xenografts | 10 mg/kg, daily for 14 days | Inhibited tumor growth |
| Glioblastoma | Intracranial xenografts | Intratumoral injection | Suppressed tumor growth, increased survival |
| Various Solid Tumors | Xenografts (breast, lung, prostate, pancreas) | Intravenous and oral administration | Significant tumor growth suppression |
These findings with OTSSP167 underscore the potential of MELK inhibition as a therapeutic strategy and provide a framework for the potential in vivo evaluation of this compound.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design related to this compound, the following diagrams are provided.
References
Independent Validation of HTH-01-091 Findings: A Comparative Analysis of MELK Inhibitors
A critical evaluation of the on-target effects of Maternal Embryonic Leucine Zipper Kinase (MELK) inhibition has been facilitated by the development of HTH-01-091, a potent and selective MELK inhibitor. This guide provides an objective comparison of this compound with other widely used MELK inhibitors, supported by experimental data from published studies. The findings challenge previous assumptions about MELK as an essential driver of proliferation in certain cancers and highlight the importance of using well-characterized chemical probes in target validation.
Summary of Quantitative Data
The following tables summarize the biochemical potency and cellular activity of this compound in comparison to other known MELK inhibitors.
Table 1: Biochemical Potency of MELK Inhibitors
| Compound | MELK IC50 (nM) | Off-Target Kinases Inhibited (>90% at 1 µM) | Reference |
| This compound | 10.5 | PIM1/2/3, RIPK2, DYRK3, smMLCK, CLK2 | [1] |
| OTSSP167 | 0.41 | 67% of 140 kinases tested | [2][3] |
| MRT199665 | 29 | MARK1/2/3/4, SIK1/2/3, AMPKα1/α2, NUAK1 | [4][5] |
| MELK-T1 | 37 | Flt3 | [6][7] |
| NVS-MELK8a | 2 | Flt3, Haspin, PDGFRα | [8][9][10][11] |
Table 2: Cellular Activity of MELK Inhibitors in Breast Cancer Cell Lines
| Compound | Cell Line | Antiproliferative IC50 (µM) | MELK Protein Degradation | Reference |
| This compound | MDA-MB-468 | >10 (3 days) | Yes | [12] |
| This compound | ZR-75-1 | ~8 (3 days) | Not reported | [12] |
| OTSSP167 | MDA-MB-468 | ~0.01 (3 days) | Yes | [12] |
| OTSSP167 | ZR-75-1 | ~0.01 (3 days) | Not reported | [12] |
| MELK-T1 | MCF-7 | Not reported | Yes | [13] |
| NVS-MELK8a | MDA-MB-468 | 0.06 | Not reported | [8] |
| NVS-MELK8a | MCF-7 | 1.2 | Not reported | [8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway involving MELK and the experimental workflow used to assess the on-target effects of MELK inhibitors.
Experimental Protocols
The key experiments cited in the validation of this compound findings are detailed below.
Biochemical Kinase Assay
To determine the half-maximal inhibitory concentration (IC50) of the compounds, a radiometric kinase assay is performed. Recombinant MELK protein is incubated with the test compound at various concentrations in a kinase buffer containing [γ-³²P]ATP and a suitable substrate. The reaction is allowed to proceed for a specific time at a controlled temperature and then stopped. The amount of radiolabeled phosphate incorporated into the substrate is quantified using a scintillation counter or by autoradiography after SDS-PAGE. The IC50 value is then calculated from the dose-response curve.
Cell Proliferation Assay
Cancer cell lines, such as MDA-MB-468 (basal-like breast cancer) and ZR-75-1 (luminal breast cancer), are seeded in 96-well plates. The following day, cells are treated with serial dilutions of the MELK inhibitors or a vehicle control (DMSO). After a defined incubation period (e.g., 3 or 7 days), cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The antiproliferative IC50 is determined by fitting the data to a four-parameter logistic curve.
Western Blot Analysis for MELK Degradation
Cells are treated with the respective MELK inhibitors for a specified duration. Following treatment, cells are lysed, and the protein concentration of the lysates is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody specific for MELK. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. A loading control, such as β-actin or GAPDH, is used to ensure equal protein loading.
Independent Validation and Comparative Insights
The development and characterization of this compound provided a more selective chemical probe to investigate the function of MELK, leading to a critical re-evaluation of previous findings that were largely based on the less selective inhibitor, OTSSP167.
A pivotal study by Huang et al. (2017) demonstrated that while this compound is a potent inhibitor of MELK and induces its degradation, it has minimal impact on the proliferation of basal-like breast cancer cells.[1] This contrasts sharply with the potent antiproliferative effects observed with OTSSP167. The broad kinase inhibition profile of OTSSP167 suggests that its strong anticancer effects may be attributable to off-target activities rather than solely MELK inhibition.[3]
Further research by Lin et al. (2018), which also utilized this compound and CRISPR-based genetic knockout of MELK, corroborated the findings of Huang and colleagues.[14] Their work demonstrated that MELK is not essential for the growth of various cancer cell lines, and its expression is more likely a correlate of mitotic activity rather than a driver of oncogenesis.
References
- 1. MELK is not necessary for the proliferation of basal-like breast cancer cells | eLife [elifesciences.org]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. MELK-T1 | MELK inhibitor | ProbeChem Biochemicals [probechem.com]
- 7. MELK-T1, a small-molecule inhibitor of protein kinase MELK, decreases DNA-damage tolerance in proliferating cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. MELK expression correlates with tumor mitotic activity but is not required for cancer growth | eLife [elifesciences.org]
Safety Operating Guide
Essential Guide to the Proper Disposal of HTH-01-091
For researchers and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides essential safety and logistical information for the proper disposal of HTH-01-091, a potent inhibitor of maternal embryonic leucine zipper kinase (MELK). Adherence to these procedures is critical to ensure personal safety and environmental protection.
Immediate Safety and Handling Precautions
Before disposal, it is crucial to handle this compound with appropriate care. The substance is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1].
Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:
-
Eye Protection: Safety goggles with side-shields.[1]
-
Hand Protection: Protective gloves.[1]
-
Skin and Body Protection: Impervious clothing.[1]
-
Respiratory Protection: A suitable respirator should be used, especially when handling the powder form, to avoid inhalation[1].
Handling:
-
Avoid contact with skin and eyes[1].
-
Prevent the formation of dust and aerosols[1].
-
Use in a well-ventilated area, preferably with an appropriate exhaust ventilation system[1].
-
Do not eat, drink, or smoke when using this product[1].
-
After handling, wash skin thoroughly[1].
Storage Information
Proper storage is essential to maintain the stability of this compound and prevent accidental release.
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years[2][3] |
| 4°C | 2 years[2] | |
| In Solvent | -80°C | 6 months[3][4] |
| -20°C | 1 month[3][4] |
Keep the container tightly sealed in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]
Step-by-Step Disposal Plan for this compound
The primary directive for the disposal of this compound is to use an approved waste disposal plant[1]. Do not dispose of this chemical into the environment, drains, or sewer systems[1][5].
Step 1: Segregation of Waste
Properly segregate waste containing this compound from other laboratory waste streams. This is crucial for correct disposal by a licensed waste management facility.
Waste Categories:
-
Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., weigh boats, pipette tips, gloves).
-
Liquid Waste: Solutions of this compound (e.g., in DMSO), contaminated cell culture media, and solvents from experimental procedures.
-
Sharps Waste: Contaminated needles, syringes, or other sharp objects.
Step 2: Waste Collection and Labeling
-
Solid and Liquid Waste:
-
Collect solid and liquid waste in separate, clearly labeled, and leak-proof containers.
-
The containers must be compatible with the chemical properties of this compound and any solvents used.
-
Label the containers with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste (e.g., DMSO).
-
-
Sharps Waste:
-
Place all contaminated sharps in a designated, puncture-resistant sharps container.
-
Step 3: Arrange for Professional Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the collection and disposal of the this compound waste. Provide them with the Safety Data Sheet (SDS) and a full description of the waste.
Experimental Protocols and Waste Generation
This compound is a potent and selective MELK inhibitor with an IC50 of 10.5 nM[2][3][4][6]. It is often used in breast cancer research[2][3][4][6]. Understanding its use in experimental settings helps anticipate waste streams.
In Vitro Studies:
-
Cell-Based Assays: this compound is used in concentrations ranging from 0 to 10 μM in cell culture[2][3][4]. Waste will primarily consist of contaminated cell culture media, cells, and plasticware.
-
Kinase Assays: Used to determine inhibitory activity against MELK and other kinases[2][3][4]. Waste will include buffer solutions and assay plates containing the compound.
In Vivo Studies:
-
Formulation: this compound may be dissolved in solvents like DMSO and further diluted with vehicles such as PEG300, Tween 80, or corn oil for animal administration[2][4].
-
Waste Generation: Waste from in vivo studies will include unused formulations, contaminated animal bedding, and carcasses, which must be disposed of as hazardous or biohazardous waste according to institutional guidelines.
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C26H28Cl2N4O2 | [1] |
| Molecular Weight | 499.436 g/mol | [1] |
| CAS Number | 2000209-42-5 | [1] |
| IC50 (MELK) | 10.5 nM | [2][3][4][6] |
| In Vitro Concentration | 0 - 10 μM | [2][3][4] |
| Solubility in DMSO | ≥ 5 mg/mL | [6] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound from laboratory use to final disposal.
References
- 1. This compound|2000209-42-5|MSDS [dcchemicals.com]
- 2. This compound | maternal embryonic leucine zipper kinase (MELK) inhibitor | CAS# 2000209-42-5 | InvivoChem [invivochem.com]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. asset.conrad.com [asset.conrad.com]
- 6. This compound | Maternal embryonic leucine zipper kinase | TargetMol [targetmol.com]
Essential Safety and Handling Protocols for HTH-01-091
For researchers, scientists, and drug development professionals working with HTH-01-091, a potent and selective maternal embryonic leucine zipper kinase (MELK) inhibitor, stringent adherence to safety protocols is paramount to ensure personal safety and environmental protection.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans for handling this compound.
Hazard Identification and Classification:
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[4] It is crucial to avoid inhalation, as well as contact with skin and eyes.[4] The formation of dust and aerosols should be prevented.[4]
Personal Protective Equipment (PPE):
The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles | Must be equipped with side-shields. |
| Hand Protection | Protective Gloves | Chemically resistant, impervious gloves. |
| Body Protection | Impervious Clothing | A lab coat or other protective clothing that prevents skin contact. |
| Respiratory Protection | Suitable Respirator | To be used to prevent inhalation of dust or aerosols. |
Engineering Controls and Work Environment:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a chemical fume hood.[4]
-
Emergency Equipment: An accessible safety shower and eye wash station must be readily available in the immediate work area.[4]
Operational Procedures for Safe Handling:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that the work area is clean and prepared.
-
Handling:
-
Storage:
-
Spill Management:
-
In case of a spill, clean it up promptly and safely.
-
Prevent the product from entering drains, water courses, or the soil.[4]
-
First Aid Measures:
-
If Swallowed: Call a poison center or doctor immediately. Rinse the mouth.[4]
-
Eye Contact: Immediately flush eyes with plenty of water, removing contact lenses if present. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with water.
-
Inhalation: Move the individual to fresh air.
Disposal Plan:
All waste materials, including the compound itself and any contaminated containers or materials, must be disposed of through an approved waste disposal plant.[4] Adhere to all federal, state, and local environmental regulations regarding chemical waste disposal.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
